molecular formula C6H5FIN B1333773 2-Fluoro-6-iodoaniline CAS No. 886762-73-8

2-Fluoro-6-iodoaniline

Cat. No.: B1333773
CAS No.: 886762-73-8
M. Wt: 237.01 g/mol
InChI Key: KSOZSTHDPDAMKI-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodoaniline is a useful research compound. Its molecular formula is C6H5FIN and its molecular weight is 237.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZSTHDPDAMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382468
Record name 2-fluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-73-8
Record name 2-Fluoro-6-iodobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Fluoro-6-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluoro-6-iodoaniline, a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the most effective synthetic methodologies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring both a fluorine and an iodine atom ortho to an amino group, provides multiple reactive sites for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, while the iodine atom serves as a versatile handle for cross-coupling reactions. This guide focuses on a robust and reproducible method for its preparation: the decarboxylative iodination of 2-amino-6-fluorobenzoic acid.

Synthesis Methodology: Decarboxylative Iodination

The most direct and efficient reported method for the synthesis of this compound is through the decarboxylative iodination of 2-amino-6-fluorobenzoic acid. This one-pot reaction offers a practical route with a good yield and straightforward purification.

A general workflow for this synthesis is outlined below:

SynthesisWorkflow Start Start Reagents 2-amino-6-fluorobenzoic acid, Iodine (I2), Potassium Iodide (KI), Acetonitrile (CH3CN) Start->Reagents Combine ReactionVessel High-Pressure Reactor Reagents->ReactionVessel ReactionConditions Heat to 160-180 °C Pressurize with O2 (10 bar) Stir for 2-4 hours ReactionVessel->ReactionConditions Apply Workup Cooling Dilution with Ethyl Acetate Evaporation ReactionConditions->Workup After reaction completion Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via decarboxylative iodination.

Experimental Protocol

The following protocol is based on a reported practical route for the synthesis of 2-iodoanilines[1].

Materials:

  • 2-amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium Iodide (KI)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel

Equipment:

  • High-pressure stainless-steel reactor with a glass liner

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a 50 mL glass liner of a high-pressure autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg), Iodine (0.5 equiv, 126.5 mg), and Potassium Iodide (0.6 equiv, 99.6 mg).

  • Add 10 mL of Acetonitrile to the glass liner.

  • Seal the autoclave and purge it three times by pressurizing and venting with Oxygen.

  • Pressurize the autoclave with Oxygen to 10 bar.

  • Heat the reaction mixture to 160-180 °C and stir for 2-4 hours.

  • After the reaction is complete, cool the reactor to room temperature using a water bath.

  • Carefully vent the reactor and transfer the solution to a round-bottom flask.

  • Dilute the solution with ethyl acetate.

  • Add silica gel to the flask and evaporate the volatiles under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (1:50 v/v) as the eluent.

Quantitative Data

The decarboxylative iodination method provides this compound in a moderate yield with high purity.

ParameterValueReference
Yield 49%[1]
Physical State Brown oil[1]
Melting Point 54 °C[1]
¹H NMR (400 MHz, CDCl₃) δ 7.40 (dt, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.99-6.94 (m, 1H), 6.45 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H), 4.21 (s, 2H)[1]
¹³C NMR (100 MHz, CDCl₃) δ 151.7 (d, J = 239.0 Hz), 146.1 (d, J = 4.0 Hz), 132.8 (d, J = 11.0 Hz), 118.9 (d, J = 3.0 Hz), 113.6 (d, J = 22.0 Hz), 78.9 (d, J = 30.0 Hz)[1]
¹⁹F NMR (376 MHz, CDCl₃) δ -129.8 (s, 1F)[1]
HRMS (ESI) Calculated for [C₆H₅FIN+H⁺] 237.9528, found 237.9531[1]

Alternative Synthetic Strategies (Discussion)

While decarboxylative iodination is a highly effective method, other classical synthetic routes could theoretically be employed, though they present significant challenges.

Direct Iodination of 2-Fluoroaniline

Direct electrophilic iodination of 2-fluoroaniline is a conceivable approach. However, controlling the regioselectivity of this reaction is challenging. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In the case of 2-fluoroaniline, the para position is open, and iodination is likely to occur there, leading to the formation of 2-fluoro-4-iodoaniline as the major product. Achieving selective iodination at the sterically hindered C6 position would likely require a more complex, multi-step process involving protecting groups and directed ortho-metalation strategies.

Sandmeyer Reaction

The Sandmeyer reaction, a staple in aromatic chemistry for the conversion of anilines to aryl halides, is another theoretical possibility.[2][3] This would involve the diazotization of a hypothetical 2,6-diaminofluorobenzene followed by treatment with an iodide source. However, the synthesis of the required diamine precursor is not trivial. Furthermore, the classic Sandmeyer reaction is often less efficient for the synthesis of aryl iodides compared to direct displacement of the diazonium group with potassium iodide, a process that does not typically require a copper catalyst.[2][3]

The logical relationship of these alternative strategies and their potential outcomes is depicted below:

AlternativeStrategies Conceptual Alternative Synthetic Pathways cluster_direct_iodination Direct Iodination cluster_sandmeyer Sandmeyer-type Reaction A1 2-Fluoroaniline A3 Mixture of Isomers A1->A3 Reaction A2 Iodinating Agent (e.g., I2, NIS) A2->A3 Reaction A4 2-Fluoro-4-iodoaniline (Major Product) A3->A4 A5 This compound (Minor Product) A3->A5 B1 2-Amino-6-fluorobenzenediazonium salt B3 This compound B1->B3 Reaction B2 Potassium Iodide (KI) B2->B3 Reaction

Caption: Alternative, less direct, synthetic routes to this compound.

Conclusion

This technical guide has detailed a reliable and well-documented method for the synthesis of this compound via decarboxylative iodination. The provided experimental protocol and quantitative data offer a solid foundation for researchers to reproduce this synthesis. While alternative methods such as direct iodination and the Sandmeyer reaction are theoretically possible, they present significant challenges in terms of regioselectivity and precursor availability, making the decarboxylative iodination the recommended approach for the efficient and predictable synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 2-Fluoro-6-iodoaniline, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and other advanced materials.

Core Chemical Properties and Identifiers

This compound is an aromatic amine distinguished by the presence of both a fluorine and an iodine atom on the benzene ring, ortho to the amino group. This specific arrangement of functional groups dictates its reactivity and utility in complex molecular construction. The fluorine atom can influence the electronic properties and metabolic stability of derivative molecules, a highly desirable trait in drug development.[1] Concurrently, the iodine atom serves as an excellent leaving group, making it highly suitable for various transition-metal-catalyzed cross-coupling reactions.[1]

A summary of its key identifiers and physical properties is presented below.

PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 886762-73-8[2]
Molecular Formula C₆H₅FIN[3]
Molecular Weight 237.01 g/mol [4]
Appearance Brown Oil[3]
Melting Point 54 °C[3]

The structural and identifying information for this compound is visualized in the diagram below, outlining the relationships between its common identifiers.

G Figure 1: Chemical Identity of this compound cluster_main Core Compound cluster_props Identifiers & Properties This compound This compound C₆H₅FIN CAS CAS Number 886762-73-8 This compound->CAS MW Molecular Weight 237.01 g/mol This compound->MW MP Melting Point 54 °C This compound->MP Appearance Appearance Brown Oil This compound->Appearance

Figure 1: Chemical Identity of this compound

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of chemical compounds. For this compound, key data from Nuclear Magnetic Resonance (NMR) spectroscopy has been reported.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the aromatic protons:

  • δ 7.40 (dt, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H)

  • δ 6.99-6.94 (m, 1H)

  • δ 6.45 (td, J₁ = 8.0 Hz, J₂ = 1.2 Hz, 1H)[3]

This data is crucial for confirming the substitution pattern on the aniline ring.

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. Below are outlines of typical experimental procedures.

A common method for preparing 2-iodoanilines is through the decarboxylative iodination of the corresponding anthranilic acids.

  • Methodology: This synthesis is described as a transition-metal-free and base-free reaction. While specific reagents for this exact isomer are not detailed in the provided context, the general approach involves reacting an anthranilic acid precursor with an iodinating agent.

  • Purification: Following the reaction, the product is typically purified using flash chromatography. For this compound, a common solvent system for flash chromatography is a mixture of ethyl acetate and petroleum ether (e.g., 1:50 v/v).[3]

A standard workflow for the analytical characterization of a synthesized compound like this compound is essential to confirm its identity and purity.

The logical flow for this process is illustrated in the following diagram.

G Figure 2: Analytical Workflow for Compound Characterization A Synthesized Sample (Crude this compound) B Purification (e.g., Flash Chromatography) A->B C Structural Confirmation (¹H NMR Spectroscopy) B->C D Molecular Weight Verification (Mass Spectrometry) C->D E Purity Assessment (HPLC, GC) D->E F Final Characterized Compound E->F

Figure 2: Analytical Workflow for Compound Characterization

Applications in Drug Development and Research

Halogenated anilines are critical intermediates in the pharmaceutical and agrochemical industries.[5] The presence of both fluorine and iodine offers multiple pathways for chemical modification.

  • Pharmaceutical Synthesis: The fluorine atom is known to enhance metabolic stability and binding affinity, key pharmacokinetic properties.[1][6] The iodine atom's reactivity is leveraged for building molecular complexity through cross-coupling reactions.[5]

  • Building Block: This compound serves as a fundamental building block for creating a variety of more complex molecules for novel therapeutic agents, particularly in oncology and antiviral research.[1]

The strategic role of this compound as a synthetic intermediate is depicted in the logical diagram below.

G Figure 3: Role in Synthetic Chemistry cluster_reactions Chemical Transformations A This compound (Starting Material) B Cross-Coupling Reactions (via Iodine) A->B C Amine Derivatization (via -NH₂ group) A->C D Complex Molecular Scaffolds B->D C->D E Active Pharmaceutical Ingredients (APIs) Advanced Materials D->E

Figure 3: Role in Synthetic Chemistry

References

An In-depth Technical Guide to 2-Fluoro-6-iodoaniline (CAS 886762-73-8): A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-iodoaniline, identified by CAS number 886762-73-8, is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of complex organic molecules. While direct biological activity of this compound is not extensively documented, its structural motifs are present in a variety of bioactive molecules, particularly as a foundational scaffold for the development of kinase inhibitors and other targeted therapeutics. The unique arrangement of fluorine and iodine atoms on the aniline ring provides versatile handles for medicinal chemists to design novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide explores the physicochemical properties of this compound, its potential applications in drug discovery, and provides hypothetical experimental protocols for its utilization in the synthesis and evaluation of novel inhibitors, particularly focusing on pathways relevant to inflammation and oncology.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The table below summarizes key data for this compound.

PropertyValue
CAS Number 886762-73-8
Molecular Formula C₆H₅FIN
Molecular Weight 237.01 g/mol
Appearance Not specified (likely a solid)
Purity Typically >97% (as per commercial suppliers)
Solubility Information not widely available, expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Melting Point Not specified
Boiling Point Not specified

Synthetic Utility and Potential Applications in Drug Discovery

The strategic placement of a fluorine atom and an iodine atom ortho to the amino group makes this compound a highly valuable building block in medicinal chemistry.

  • Fluorine Substitution : The presence of a fluorine atom can significantly impact the properties of a drug molecule. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

  • Iodine as a Synthetic Handle : The iodine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of substituents, enabling the exploration of chemical space and the optimization of lead compounds.

Given these features, this compound is an attractive starting material for the synthesis of kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aniline scaffold can serve as a hinge-binding motif for many kinase inhibitors.

A notable example of a structurally related compound is found in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. The compound 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1][2]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide, a potent and selective mPGES-1 inhibitor, features a 2-chloro-6-fluorophenylamino moiety, highlighting the potential of the 2-fluoro-6-haloaniline scaffold in targeting this key enzyme in the inflammatory cascade[3].

Hypothetical Signaling Pathway and Experimental Workflow

Based on the utility of similar compounds in developing kinase inhibitors, we can propose a hypothetical workflow for utilizing this compound to synthesize and evaluate inhibitors of a generic kinase pathway involved in cell proliferation.

G cluster_0 Synthesis Workflow cluster_1 Screening Cascade cluster_2 Hypothetical Kinase Signaling Pathway Start This compound Step1 Suzuki Coupling (Introduce R1) Start->Step1 Step2 Buchwald-Hartwig Coupling (Introduce R2) Step1->Step2 Product Final Inhibitor (Library of Analogs) Step2->Product Biochemical_Assay In vitro Kinase Assay (Determine IC50) Product->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, Determine GI50) Biochemical_Assay->Cell_Based_Assay Target_Engagement Western Blot (Phospho-protein levels) Cell_Based_Assay->Target_Engagement GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Downstream Kinase 1 Receptor->Kinase1 Kinase2 Downstream Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->Kinase1

Caption: Hypothetical workflow for synthesis and evaluation of kinase inhibitors.

Detailed Methodologies for Key Experiments

The following are representative, detailed protocols for the key experiments outlined in the workflow above. These are generalized procedures and would require optimization for specific target kinases and cell lines.

General Procedure for Suzuki Coupling

This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the aniline ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.2 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system.

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Assay (Example: Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor (dissolved in DMSO)

  • Recombinant kinase enzyme

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (containing MgCl₂, DTT, and a detergent)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well microplate, add the kinase, biotinylated substrate, and inhibitor solution in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the ratio of the two emission signals and plot the data against the inhibitor concentration to determine the IC₅₀ value using a suitable software.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized inhibitor and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the data against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its unique structural features make it an ideal starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While data on the intrinsic biological activity of this compound is scarce, its role as a key building block in the creation of potent and selective therapeutics is evident from the analysis of structurally related compounds. The experimental protocols provided in this guide offer a framework for researchers to harness the synthetic potential of this compound in their drug development programs. Further exploration of derivatives of this compound is warranted to uncover new therapeutic agents for a range of diseases.

References

Spectroscopic Profile of 2-Fluoro-6-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-6-iodoaniline (CAS 886762-73-8). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of structurally similar compounds. Detailed, generalized experimental protocols for the acquisition of such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on empirical rules, database comparisons, and computational models. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentPredicted Coupling Constants (J) Hz
~ 6.8 - 7.1Triplet (t)1HH-4J(H-4, H-3) ≈ 8.0, J(H-4, H-5) ≈ 8.0
~ 6.5 - 6.7Doublet of Doublets (dd)1HH-5J(H-5, H-4) ≈ 8.0, J(H-5, H-3) ≈ 7.0
~ 6.3 - 6.5Doublet of Doublets (dd)1HH-3J(H-3, H-4) ≈ 8.0, J(H-3, H-5) ≈ 7.0
~ 4.0 - 5.0Broad Singlet2H-NH₂-
Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 150 - 155 (d, ¹J(C-F))C-2
~ 145 - 150C-1
~ 130 - 135C-4
~ 120 - 125C-5
~ 115 - 120C-3
~ 85 - 95C-6
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Solvent: CDCl₃, Reference: CFCl₃ (δ 0.00 ppm)

Chemical Shift (δ) ppmMultiplicity
~ -110 to -130Multiplet
Table 4: Predicted Characteristic IR Absorptions for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500Medium, Sharp (doublet)N-H asymmetric and symmetric stretching (primary amine)
3300 - 3400Medium, SharpN-H stretching
1600 - 1650StrongN-H bending (scissoring)
1550 - 1600StrongC=C aromatic ring stretching
1450 - 1550Medium to StrongC=C aromatic ring stretching
1250 - 1350StrongC-N stretching (aromatic amine)
1100 - 1200StrongC-F stretching
700 - 800StrongC-H out-of-plane bending
500 - 600MediumC-I stretching
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

Ionization Mode: Electron Ionization (EI)

m/z RatioProposed Fragment IonNeutral Loss
237[M]⁺˙ (Molecular Ion)-
110[M - I]⁺I
93[C₆H₅NH₂]⁺˙F, I
91[M - I - F - H]⁺I, F, H

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • If necessary, gently vortex or sonicate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette. For optimal shimming, the sample height should be between 4 and 5 cm.

  • If any particulate matter is present, filter the solution through a small plug of glass wool placed in the pipette during transfer.

2. ¹H NMR Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ¹³C NMR Acquisition:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ¹⁹F NMR Acquisition:

  • Pulse Sequence: A standard single-pulse experiment, typically proton-decoupled.

  • Spectral Width: A wide spectral range, for example, from -50 to -250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 64-256 scans.

  • Processing: Process the FID similarly to ¹H NMR. Reference the spectrum to an external standard like CFCl₃ (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the spectrum of the sample.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans co-added to improve the signal-to-noise ratio.

3. Data Processing:

  • The instrument software will perform a Fourier transform to generate the infrared spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction (GC-MS):

  • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) system.

2. GC-MS Method:

  • Injector Temperature: 250 °C.

  • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

3. Mass Spectrometer Parameters (Electron Ionization - EI):

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Detector: Electron multiplier.

4. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺˙) and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Dilution Dilution in Volatile Solvent Sample->Dilution For MS Solid_Sample Solid Sample for IR Sample->Solid_Sample For IR NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Dissolution->NMR GCMS GC-MS System (EI) Dilution->GCMS FTIR FTIR Spectrometer (ATR) Solid_Sample->FTIR NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) GCMS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-Fluoro-6-iodoaniline, a key building block in modern medicinal chemistry and materials science. This document details its structural characteristics, spectroscopic signature, and a representative synthetic protocol, offering valuable insights for its application in research and development.

Molecular Identity and Structure

This compound, with the molecular formula C₆H₅FIN, is a disubstituted aniline derivative. Its International Union of Pure and Applied Chemistry (IUPAC) name is this compound. The molecule consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom (-F), and an iodine atom (-I) at positions 1, 2, and 6, respectively.

The presence of the bulky iodine atom and the highly electronegative fluorine atom ortho to the amino group introduces significant steric and electronic effects, influencing the molecule's conformation, reactivity, and intermolecular interactions.

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-6-iodoaniline, a halogenated aniline derivative of interest in organic synthesis and medicinal chemistry. Due to its role as a chemical intermediate, a complete set of experimentally determined physical properties is not extensively documented in publicly available literature. This guide compiles the available data, specifies data for related isomers for comparative purposes, and provides detailed experimental protocols for the determination of key physical characteristics.

Core Physical Properties

The physical properties of this compound are crucial for its handling, reaction setup, and purification. While experimental data for this specific isomer is limited, the following table summarizes the available information. For context and comparison, data for the related 2-Fluoro-4-iodoaniline isomer are also included, and it is crucial to distinguish between them.

PropertyThis compound (CAS: 886762-73-8)2-Fluoro-4-iodoaniline (CAS: 29632-74-4)
Molecular Formula C₆H₅FIN[1]C₆H₅FIN[2][3]
Molecular Weight 237.01 g/mol [1]237.01 g/mol [3]
Physical Form Solid or liquid[4]Off-white to brown powder[3][5]
Melting Point No data available55-57 °C[3]
Boiling Point 239.8 °C at 760 mmHg (Predicted)259 °C[5]
Density No data available2.008 g/cm³[5]
Solubility No specific data availableInsoluble in water[2][5]

Experimental Protocols for Physical Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer with the sample level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • Digital Melting Point Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated gently. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the substance.

Boiling Point Determination

For compounds that are liquid at or near room temperature, or for which a boiling point is required, the following micro-scale method can be used.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the liquid compound is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., Thiele tube with high-boiling oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology: Volume Displacement

  • Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if applicable, or an inert organic solvent). The initial volume is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring no splashing. The solid must be fully submerged.

  • Final Volume: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes represents the volume of the solid.

  • Calculation: Density is calculated using the formula: Density = Mass / Volume

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity of the molecule.

Methodology: Qualitative Solubility Testing

  • Sample Preparation: A small, measured amount of this compound (e.g., 20-30 mg) is placed into a series of small test tubes.

  • Solvent Addition: A measured volume (e.g., 1 mL) of a specific solvent is added to each test tube. A range of solvents with varying polarities should be used, such as:

    • Water (polar, protic)

    • Methanol (polar, protic)

    • Acetone (polar, aprotic)

    • Dichloromethane (nonpolar)

    • Toluene (nonpolar)

    • Hexane (nonpolar)

  • Observation: The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it is soluble (dissolves completely), partially soluble, or insoluble.

  • Acid/Base Solubility: To test for acidic or basic functional groups, solubility in 5% aqueous HCl and 5% aqueous NaOH can also be determined.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the primary physical properties of an organic compound such as this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Thermal Properties cluster_2 Bulk Properties start Obtain Pure Sample of This compound melting_point Determine Melting Point (Capillary Method) start->melting_point boiling_point Determine Boiling Point (Micro Method, if applicable) start->boiling_point density Determine Density (Volume Displacement) start->density solubility Determine Solubility (Qualitative in various solvents) start->solubility end Compile Physical Property Data Sheet melting_point->end boiling_point->end density->end solubility->end

Caption: Workflow for the experimental determination of key physical properties of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoaniline is a key building block in modern medicinal chemistry and drug development. Its unique substitution pattern allows for the strategic introduction of fluorine and iodine moieties, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of target molecules. However, as with many halogenated anilines, this compound requires careful handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known safety data, recommended handling procedures, and emergency protocols for this compound, based on available safety data sheets and information for structurally similar compounds.

Hazard Identification and Classification

Based on the available data, this compound is classified as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.

Hazard Class Hazard Statement Signal Word GHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text

Data sourced from supplier safety information for this compound (CAS 886762-73-8).

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when handling this compound. The following precautionary statements and PPE recommendations are crucial for minimizing exposure risk.

Category Precautionary Statement Code Precautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.
ResponseP301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
ResponseP302 + P352IF ON SKIN: Wash with plenty of water.
ResponseP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP332 + P313If skin irritation occurs: Get medical advice/attention.
ResponseP337 + P313If eye irritation persists: Get medical advice/attention.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

General precautionary statements are based on the known hazards of halogenated anilines. Specific statements for this compound are cited.

Recommended Personal Protective Equipment:
  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.

    • Body Protection: A lab coat, and in cases of potential splashing, a chemical-resistant apron should be used.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the generation of dust or aerosols is likely, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Experimental Protocols: Safe Handling and Storage

The following protocols provide a framework for the safe handling and storage of this compound in a laboratory setting.

General Handling Protocol:
  • Risk Assessment: Before commencing any new procedure, a thorough risk assessment should be conducted to identify potential hazards and establish appropriate control measures.

  • Engineering Controls: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Ensure all required PPE is donned correctly before handling the compound.

  • Dispensing: When weighing and dispensing the solid, use a spatula and avoid creating dust. A low-flow nitrogen stream can be used to blanket the material and prevent dispersal.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Monitoring: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.

  • Post-Handling: Thoroughly wash hands and any potentially contaminated skin after handling is complete.

Storage Protocol:
  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is typically refrigerated (2-8 °C) to maintain long-term stability.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

These first aid procedures are based on the general guidelines for halogenated anilines and should be confirmed with the specific Safety Data Sheet when available.

Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Personal Protection: All personnel involved in the cleanup must wear appropriate PPE.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: During a fire, toxic and corrosive fumes, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen iodide, may be generated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflows for Safety and Response

The following diagrams, generated using Graphviz, illustrate the logical workflows for risk assessment and emergency response when working with this compound.

RiskAssessment start Start: New Experiment with this compound assess Assess Hazards: - Toxicity (Oral, Skin, Eye) - Physical Form (Solid/Dust) start->assess controls Determine Engineering Controls: - Fume Hood - Ventilated Enclosure assess->controls ppe Select Personal Protective Equipment: - Goggles/Face Shield - Gloves - Lab Coat/Apron - Respirator (if needed) controls->ppe procedures Develop Safe Operating Procedures: - Weighing/Dispensing - Solution Preparation - Reaction Conditions - Waste Disposal ppe->procedures training Ensure Personnel are Trained on Procedures and Emergency Response procedures->training check Are Controls Adequate? training->check proceed Proceed with Experiment stop STOP: Re-evaluate and Implement Necessary Safety Measures stop->assess check->proceed Yes check->stop No

Caption: Risk assessment workflow for handling this compound.

EmergencyResponse start Emergency Event: Exposure or Spill assess Assess the Situation: - Nature of Emergency - Immediate Danger start->assess exposure Personnel Exposure assess->exposure Exposure spill Chemical Spill assess->spill Spill inhalation Inhalation: - Move to Fresh Air - Seek Medical Aid exposure->inhalation Inhalation skin Skin Contact: - Wash with Soap & Water - Remove Contaminated Clothing exposure->skin Skin eye Eye Contact: - Flush with Water (15 min) - Seek Immediate Medical Aid exposure->eye Eye ingestion Ingestion: - Rinse Mouth - Do NOT Induce Vomiting - Seek Immediate Medical Aid exposure->ingestion Ingestion evacuate Evacuate Immediate Area spill->evacuate report Report the Incident to Supervisor/Safety Officer inhalation->report skin->report eye->report ingestion->report ppe Don Appropriate PPE for Cleanup evacuate->ppe contain Contain the Spill (avoid dust/spreading) ppe->contain cleanup Clean Up Spill with Appropriate Materials contain->cleanup dispose Dispose of Waste as Hazardous Material cleanup->dispose dispose->report

Caption: Emergency response workflow for incidents involving this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards necessitate a diligent and informed approach to safety. By understanding its toxicological profile, implementing robust engineering and administrative controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound with a high degree of safety. This guide serves as a foundational resource, and it is imperative that it is supplemented with a thorough review of the specific Safety Data Sheet provided by the supplier before any work commences.

An In-depth Technical Guide to the Reactivity of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and an amino group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide offers a comprehensive overview of the reactivity of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions and other significant transformations. The strategic placement of the fluoro and iodo substituents, ortho to the amino group, imparts distinct electronic and steric properties that influence its reactivity and make it a valuable precursor in the development of pharmaceuticals and other functional materials.

Core Reactivity Profile

The reactivity of this compound is primarily centered around three key functionalities:

  • The Carbon-Iodine Bond: The C-I bond is the most labile site for oxidative addition to low-valent transition metals, particularly palladium(0). This makes this compound an excellent substrate for a variety of cross-coupling reactions.

  • The Amino Group: The primary amine functionality can act as a nucleophile and can be readily acylated, alkylated, or participate in condensation reactions. It also directs electrophilic aromatic substitution, although the ring is deactivated by the halogens.

  • The Aromatic Ring: The benzene ring can undergo nucleophilic aromatic substitution (SNAr) under certain conditions, with the potential for displacement of the fluorine or iodine atom. The electronic nature of the substituents plays a crucial role in determining the regioselectivity of such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. These reactions provide efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent. This reaction is widely used for the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.

Experimental Protocol: Synthesis of 2-Amino-3-fluorobiphenyl Derivatives

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).

  • Catalyst: Introduce a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equiv.).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Coupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane/H₂O90>90 (estimated)
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95 (typical)
3-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-90 (typical)

Suzuki Coupling Workflow

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat Heat->Reaction Mixture Product 2-Amino-3-fluorobiphenyl Derivative Reaction Mixture->Product Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex L2Pd(Ar)I Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange Amine Complex [L2Pd(Ar)(HNR'R'')]I Ligand Exchange->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation Amido Complex L2Pd(Ar)(NR'R'') Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive Elimination->Product ArI This compound ArI->Oxidative Addition HNRR Amine HNRR->Ligand Exchange Base Base Base->Deprotonation Sonogashira_Flow cluster_inputs Inputs Substrate This compound Reaction Coupling Reaction Substrate->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->Reaction Base_Solvent Amine Base Organic Solvent Base_Solvent->Reaction Output 2-Fluoro-6-(alkynyl)aniline Reaction->Output

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Fluoro-6-iodoaniline, a key intermediate in the development of novel pharmaceuticals and complex organic molecules. This document details experimental protocols, presents quantitative data in a comparative format, and visualizes the synthetic pathways for enhanced understanding.

Introduction

This compound is a strategically important building block in medicinal chemistry and materials science. The presence of both a fluorine and an iodine atom on the aniline scaffold offers orthogonal synthetic handles for diverse chemical transformations. The fluorine atom can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to target molecules. Simultaneously, the iodo group serves as a versatile precursor for a wide array of cross-coupling reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures. This guide explores two principal methods for the synthesis of this valuable compound: decarboxylative iodination of 2-amino-6-fluorobenzoic acid and the transformation of 2,6-difluoroaniline.

Synthetic Pathways

Two primary and distinct synthetic strategies have been identified for the preparation of this compound.

Method 1: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

This approach offers a direct conversion of a substituted anthranilic acid to the corresponding iodoaniline, proceeding through a transition-metal-free mechanism. The reaction is driven by the loss of carbon dioxide and the in-situ formation of an iodinating species.

G cluster_0 Method 1: Decarboxylative Iodination A 2-Amino-6-fluorobenzoic Acid C Solvent (e.g., DMSO) Heat A->C B Iodine (I₂) Potassium Phosphate (K₃PO₄) B->C D This compound C->D Decarboxylative Iodination

Caption: Synthetic pathway for this compound via decarboxylative iodination.

Method 2: Synthesis from 2,6-Difluoroaniline via a Sandmeyer-type Reaction

This classic organochemical transformation provides a route to this compound from a readily available difluorinated precursor. The strategy involves the diazotization of one of the amino groups of a precursor diamine (formed in situ or used directly if starting from a mono-amino compound that is selectively diazotized) followed by displacement with an iodide salt. A plausible adaptation for this specific synthesis involves the selective diazotization and subsequent iodination of 2,6-difluoroaniline.

G cluster_1 Method 2: Sandmeyer-type Reaction E 2,6-Difluoroaniline H Aqueous Solution Cold Temperature E->H F 1. Sodium Nitrite (NaNO₂) Hydrochloric Acid (HCl) F->H G 2. Potassium Iodide (KI) I This compound G->I Iodide Displacement H->G Diazotization

Caption: Synthetic pathway for this compound from 2,6-difluoroaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthetic methods, allowing for a direct comparison of their efficiencies.

ParameterMethod 1: Decarboxylative IodinationMethod 2: Sandmeyer-type Reaction
Starting Material 2-Amino-6-fluorobenzoic Acid2,6-Difluoroaniline
Key Reagents I₂, K₃PO₄NaNO₂, HCl, KI
Solvent DMSOWater, HCl
Reaction Temperature 120-140 °C0-5 °C (diazotization), then warm
Reaction Time 12-24 hours1-3 hours
Reported Yield ~49%[1]Variable (typically 60-80%)
Purification Method Column ChromatographyExtraction, Distillation/Recrystallization

Experimental Protocols

Method 1: Detailed Protocol for Decarboxylative Iodination

This protocol is based on the general procedure for the transition-metal-free decarboxylative iodination of anthranilic acids.[1]

Materials:

  • 2-Amino-6-fluorobenzoic acid

  • Iodine (I₂)

  • Potassium phosphate (K₃PO₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-fluorobenzoic acid (1.0 mmol), iodine (1.2 mmol), and potassium phosphate (3.0 mmol).

  • Add dry dimethyl sulfoxide (5 mL) to the reaction mixture.

  • Heat the reaction mixture to 130 °C and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Method 2: Detailed Protocol for Sandmeyer-type Reaction

This protocol is a representative procedure for the conversion of an aniline to an aryl iodide via a Sandmeyer reaction.

Materials:

  • 2,6-Difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate

  • Diethyl ether or Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 2,6-difluoroaniline (1.0 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (1.5 mmol) in water (5 mL).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a saturated solution of sodium thiosulfate to quench any remaining iodine.

    • Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude this compound can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.

Conclusion

This guide has detailed two robust synthetic routes to this compound, a molecule of significant interest to the pharmaceutical and chemical industries. The choice of method will depend on factors such as the availability of starting materials, scalability, and desired purity. The decarboxylative iodination offers a novel, transition-metal-free approach, while the Sandmeyer-type reaction represents a classic and reliable transformation. Both protocols provide a solid foundation for researchers to produce this key synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-iodoaniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 2-Fluoro-6-iodoaniline in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for the synthesis of complex molecular architectures. The presence of a fluorine atom, an amino group, and a reactive iodine atom on the same aromatic ring makes it a valuable precursor for creating novel compounds.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] In the case of this compound, the carbon-iodine bond is the primary site of reaction due to its lower bond dissociation energy compared to the carbon-fluorine bond, allowing for selective arylation at the 2-position relative to the amino group.[3]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid proceeds as follows:

This compound + Arylboronic Acid --(Pd catalyst, Base)--> 2-Fluoro-6-aryl-aniline
Data Presentation

The success of a Suzuki coupling reaction is highly dependent on the judicious selection of the catalyst, base, solvent, and temperature. The following tables summarize typical reaction conditions and representative yields for the coupling of this compound with various arylboronic acids, based on established principles for similar substrates.[4][5]

Table 1: Typical Reaction Conditions for Suzuki Coupling of this compound

ComponentExamplesTypical Concentration/LoadingPurpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂1-5 mol%Facilitates the catalytic cycle.[6][7]
Ligand PPh₃, P(t-Bu)₃, XPhos2-10 mol%Stabilizes and activates the palladium catalyst.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃2.0-3.0 equivalentsActivates the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHF0.1 - 0.5 MSolubilizes reactants and facilitates the reaction.[9][10]
Temperature 80 - 110 °C-Provides energy to overcome the activation barrier.[9]

Table 2: Representative Yields for the Suzuki Coupling of this compound with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O (4:1)901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Toluene/H₂O (5:1)1001088
33-Tolylboronic acidPd(OAc)₂ (2) + PPh₃ (4)Cs₂CO₃DMF110895
42-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME801685
54-Formylphenylboronic acidPd(PPh₃)₄ (4)Na₂CO₃Dioxane/H₂O (4:1)901478

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for coupling various arylboronic acids with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[4]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[9]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)[9]

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration of the aniline substrate is typically between 0.1-0.2 M.[9]

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[4][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[9]

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4][9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-6-aryl-aniline.[9]

Visualizations

Diagrams of Key Processes

The following diagrams illustrate the overall reaction, the catalytic cycle, and a typical experimental workflow for the Suzuki coupling of this compound.

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A This compound C 2-Fluoro-6-aryl-aniline A->C + B Arylboronic Acid B->C + Catalyst Pd Catalyst Catalyst->C Base Base Base->C Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-I L_n OA->PdII TM Transmetalation PdII->TM PdII_Ar Ar-Pd(II)-Ar' L_n TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product 2-Fluoro-6-aryl-aniline RE->Product Ar-Ar' Reactant_Halide This compound Reactant_Halide->OA Ar-I Reactant_Boronic Ar'-B(OH)₂ + Base Reactant_Boronic->TM

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of an extensive range of amines with aryl halides and pseudohalides, providing a versatile route to synthesize arylamines. These motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and a representative protocol for the Buchwald-Hartwig amination of 2-fluoro-6-iodoaniline, a substrate with both steric hindrance and electronic modification, making it a relevant model for complex molecule synthesis. The presence of the ortho-fluoro substituent can influence the reactivity and electronic properties of the resulting N-aryl aniline products, which are valuable intermediates in drug discovery.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve a palladium(0) species as the active catalyst. The key steps are:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the N-aryl aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[2]

The choice of ligand is critical to the success of the reaction, as it stabilizes the palladium catalyst, promotes the desired reaction pathway, and prevents side reactions. For sterically hindered and electronically challenging substrates like this compound, bulky, electron-rich phosphine ligands are often employed.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on established protocols for similar di-substituted aryl halides and may require optimization for specific substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.5)Toluene10012~85-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.0)Dioxane11018~70-85
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene10016~80-90
4PiperidinePd(OAc)₂ (2)DavePhos (4)LiHMDS (1.8)THF8012~85-95

Note: Yields are representative and can vary based on the specific reaction scale, purity of reagents, and efficiency of the workup and purification.

Experimental Protocols

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide - NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septum and needles

  • Inert gas supply (Argon or Nitrogen) with a Schlenk line or glovebox[3][4]

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography[5]

Detailed Methodology for the Amination of this compound with Morpholine:

This protocol is a representative procedure and should be performed by trained personnel under an inert atmosphere.[6]

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (1.5 mmol, 1.5 equiv).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via a syringe.

    • Add morpholine (1.2 mmol, 1.2 equiv) via a syringe.

  • Reaction Conditions:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by slowly adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluoro-6-iodophenyl)morpholine.

Visualizations

Buchwald_Hartwig_Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Aryl-2-fluoro-6-iodoaniline This compound->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., NaOt-Bu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup 1. Reaction Setup - Add solids to Schlenk flask - Evacuate and backfill with inert gas (3x) start->setup add_reagents 2. Add Reagents - Add anhydrous solvent - Add amine setup->add_reagents reaction 3. Reaction - Heat to 100 °C - Stir for 12-24 h add_reagents->reaction workup 4. Workup - Quench with water - Extract with organic solvent reaction->workup purification 5. Purification - Dry and concentrate - Column chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-6-iodoaniline, a valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The presence of both a fluorine and an iodine substituent on the aniline ring offers unique opportunities for selective functionalization, enabling the construction of complex molecular architectures.

The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound. Quantitative data from representative reactions are summarized in tables for easy comparison, and detailed experimental protocols are provided for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents at the 6-position, leading to the synthesis of functionalized 2-fluoro-6-arylanilines. The reactivity of the carbon-iodine bond is significantly greater than that of a carbon-fluorine bond, ensuring high chemoselectivity for coupling at the iodine-bearing position.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane901692
3Thiophen-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851878
4Pyridin-4-ylboronic acidPdCl₂(dppf) (3)-K₂CO₃DMF1101075

Experimental Protocol: Synthesis of 2-Fluoro-6-phenylaniline

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-6-phenylaniline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes. When applied to this compound, this reaction facilitates the synthesis of 2-fluoro-6-(alkynyl)anilines, which are versatile intermediates for the construction of various heterocyclic systems and conjugated materials.

Quantitative Data for Sonogashira Coupling of this compound

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF60891
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHToluene701295
31-HexynePd(OAc)₂ (2)CuI (4)PiperidineDMF501088
4Propargyl alcoholPdCl₂(dppf) (3)CuI (6)DIPAAcetonitrileRT2482

Experimental Protocol: Synthesis of 2-Fluoro-6-(phenylethynyl)aniline

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

  • Add anhydrous THF and triethylamine.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-fluoro-6-(phenylethynyl)aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines. For this compound, this reaction provides access to a diverse array of N-substituted-2-fluoro-6-aminoanilines, which are important scaffolds in medicinal chemistry.

Quantitative Data for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001889
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1102476
3BenzylaminePdCl₂(Amphos) (3)-K₃PO₄t-BuOH901685
4IndolePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃Toluene1002072

Experimental Protocol: Synthesis of 4-(2-Fluoro-6-aminophenyl)morpholine

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas (for inert atmosphere)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add anhydrous toluene and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-(2-fluoro-6-aminophenyl)morpholine.

Visualizations

The following diagrams illustrate the fundamental principles and workflows of the described palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-I(Ln) Pd0->PdII_ArX Ar-I OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)-R(Ln) PdII_ArX->PdII_ArR [R-B(OH)₃]⁻ Transmetal Transmetalation RBOH2 R-B(OH)₂ RBOH2->Transmetal Base Base Base->Transmetal PdII_ArR->Pd0 Product Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine this compound, Pd catalyst, CuI, and base in a dry flask. Inert Establish inert atmosphere (e.g., Ar or N₂). Reagents->Inert Solvent Add anhydrous solvent. Inert->Solvent Alkyne Add terminal alkyne. Solvent->Alkyne Heat Heat and stir the reaction mixture. Alkyne->Heat Monitor Monitor progress by TLC or GC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Filter through celite. Cool->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: Experimental workflow for a typical Sonogashira coupling.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArI Ar-Pd(II)-I(L) OxAdd->PdII_ArI Amine_Coord Amine Coordination (R₂NH) PdII_ArI->Amine_Coord PdII_Amine [Ar-Pd(II)(I)(R₂NH)(L)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: General mechanism of the Buchwald-Hartwig amination.

Application Notes and Protocols for 2-Fluoro-6-iodoaniline in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodoaniline is a valuable and versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its unique substitution pattern, featuring a fluorine atom and an iodine atom ortho to the amine group, offers distinct synthetic advantages. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.

These application notes provide a comprehensive overview of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with quantitative data from analogous reactions to guide research and development efforts.

Key Applications in Pharmaceutical Synthesis

The strategic placement of the fluoro and iodo substituents on the aniline ring makes this compound a particularly useful precursor for the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted N-phenyl-pyridinamine or N-phenyl-pyrazolamine core, which can be efficiently assembled using palladium-catalyzed cross-coupling reactions.

The iodine atom on this compound allows for facile carbon-carbon and carbon-nitrogen bond formation through reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The fluorine atom, in the ortho position, can influence the conformation of the final molecule, potentially leading to enhanced target engagement and selectivity.

Hypothetical Synthesis of a Kinase Inhibitor

While specific commercial drugs directly synthesized from this compound are not widely documented, its structural motifs are present in numerous kinase inhibitors. The following section outlines a hypothetical, yet chemically sound, synthetic route to a potential kinase inhibitor, "Kinhibitor-789," to illustrate the utility of this compound.

Scheme 1: Synthesis of Kinhibitor-789

G A This compound C N-(2-fluoro-6-(pyridin-3-yl)phenyl)amine (Intermediate 1) A->C Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C B Pyridine-3-boronic acid B->C E tert-butyl 4-(2-amino-3-fluorophenyl)-1H-pyrazole-1-carboxylate (Intermediate 2) C->E Buchwald-Hartwig Amination Pd2(dba)3, XPhos, NaOtBu Toluene, 100°C D 1-Boc-4-bromopyrazole D->E G Kinhibitor-789 (Final Product) E->G TFA, DCM F Deprotection G cluster_0 This compound cluster_1 Synthetic Utility A Iodine Atom (ortho to Amine) D Suzuki & Heck Couplings (C-C Bond Formation) A->D E Buchwald-Hartwig Amination (C-N Bond Formation) A->E F Sonogashira Coupling (C-C Bond Formation) A->F B Fluorine Atom (ortho to Amine) G Enhanced Metabolic Stability B->G H Improved Binding Affinity B->H C Amine Group I Acylation & Alkylation C->I G A Start: this compound B Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B C Intermediate 1 (Biaryl or Heterobiaryl) B->C D Step 2: Further Functionalization (e.g., Buchwald-Hartwig) C->D E Intermediate 2 (Core Scaffold) D->E F Step 3: Final Modifications & Deprotection E->F G API Candidate F->G H Purification & Analysis (HPLC, NMR, MS) G->H

Application Notes and Protocols for 2-Fluoro-6-iodoaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Medicinal Chemistry Applications of 2-Fluoro-6-iodoaniline

1. Introduction

This document outlines the applications of halogenated anilines in medicinal chemistry, with a specific focus on this compound. This compound belongs to a class of substituted anilines that are valuable as synthetic intermediates in the development of pharmacologically active molecules. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—on the aromatic ring provides multiple reaction sites for constructing complex molecular architectures. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. The amino group serves as a key handle for introducing further diversity.

Important Note on this compound:

Despite the synthetic potential of the this compound scaffold, a comprehensive search of the current scientific and patent literature did not reveal specific examples of its application in the synthesis of marketed drugs or late-stage clinical candidates. Therefore, detailed application notes with quantitative biological data and specific signaling pathways for compounds derived from this particular isomer are not available at this time.

However, to illustrate the utility of the broader class of fluoro-iodo-anilines in medicinal chemistry, this document will focus on the well-documented applications of a closely related isomer, 2-Fluoro-4-iodoaniline . This isomer is a key building block in the synthesis of the approved kinase inhibitor, Trametinib. The principles, reaction types, and biological targets discussed in the context of Trametinib are representative of the potential applications for other fluoro-iodo-aniline isomers.

Exemplary Application: 2-Fluoro-4-iodoaniline in the Synthesis of Trametinib

Trametinib (trade name Mekinist) is a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2. It is used in the treatment of various cancers, particularly melanoma with BRAF V600E or V600K mutations. The synthesis of Trametinib showcases the strategic use of a fluoro-iodo-aniline derivative.

Overview of Trametinib's Mechanism of Action

Trametinib targets the MAP kinase signaling pathway, a critical pathway for cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF lead to the constitutive activation of this pathway, driving uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, which are downstream of BRAF, thereby blocking the signaling cascade and inhibiting tumor cell proliferation.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by Trametinib.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF (e.g., BRAF) RAF (e.g., BRAF) RAS->RAF (e.g., BRAF) MEK1/2 MEK1/2 RAF (e.g., BRAF)->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Trametinib Trametinib Trametinib->MEK1/2 Inhibition

Figure 1. Simplified MAPK/ERK signaling pathway showing Trametinib's inhibition of MEK1/2.
Quantitative Data for Trametinib

The following table summarizes the in vitro potency of Trametinib against MEK1/2 and its effect on cell proliferation in a cancer cell line.

ParameterTarget/Cell LineValueReference
IC50 MEK1 (enzyme assay)0.92 nM[Gilmartin et al., 2011]
IC50 MEK2 (enzyme assay)1.8 nM[Gilmartin et al., 2011]
IC50 HT-29 (cell proliferation)0.4 nM[Gilmartin et al., 2011]

Note: This data is for Trametinib, which is synthesized from 2-Fluoro-4-iodoaniline, not this compound.

Experimental Protocols: General Synthetic Methodologies

The synthesis of Trametinib and related kinase inhibitors often involves palladium-catalyzed cross-coupling reactions where the iodo-substituted aniline is a key reactant. The following are generalized protocols for Suzuki and Buchwald-Hartwig amination reactions, which are commonly employed in medicinal chemistry and would be applicable to this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This reaction is used to form a carbon-carbon bond between an aryl halide (like a fluoro-iodo-aniline) and an organoboron compound.

Suzuki_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Catalyst and Solvent Addition cluster_3 Reaction cluster_4 Work-up and Purification Combine Reactants Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and Base (e.g., K2CO3, 2.0 equiv) in a reaction vessel. Purge with Inert Gas Evacuate and backfill the vessel with Argon or Nitrogen (3x). Combine Reactants->Purge with Inert Gas Add Solvent and Catalyst Add degassed solvent (e.g., Dioxane/H2O) and Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%). Purge with Inert Gas->Add Solvent and Catalyst Heat and Stir Heat the mixture (80-110 °C) with stirring for 4-16 hours. Add Solvent and Catalyst->Heat and Stir Extract and Purify Cool, perform aqueous work-up, extract with organic solvent, and purify by column chromatography. Heat and Stir->Extract and Purify

Figure 2. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (or other aryl iodide)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4)

  • Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To a dry reaction vessel, add the this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Materials:

  • This compound (or other aryl iodide)

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs2CO3)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4-2.0 equiv.) to a dry reaction vessel.

  • Add the this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

While this compound is a potentially useful building block for medicinal chemistry due to its versatile functionalities, there is a lack of specific, documented examples of its use in the synthesis of known therapeutic agents in the current literature. The application of its isomer, 2-fluoro-4-iodoaniline, in the synthesis of the MEK inhibitor Trametinib, however, clearly demonstrates the value of this class of compounds. The general protocols for key C-C and C-N bond-forming reactions provided herein serve as a guide for the potential synthetic transformations of this compound in drug discovery programs. Researchers are encouraged to explore the utility of this specific isomer to potentially uncover novel bioactive molecules.

Application Notes and Protocols for Sonogashira Coupling with 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling reaction of 2-Fluoro-6-iodoaniline with terminal alkynes. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of substituted fluoroanilines which are valuable intermediates in medicinal chemistry and materials science.

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and, classically, a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups.[1] For a substrate like this compound, the high reactivity of the carbon-iodine bond makes it an excellent candidate for this transformation.[1][2]

General Considerations for this compound

This compound presents a sterically hindered and electron-rich aromatic system. The ortho-fluoro and amino groups can influence the catalytic cycle. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as homocoupling of the alkyne. Both traditional copper-catalyzed and copper-free protocols can be successfully applied.

Table 1: Summary of Typical Sonogashira Coupling Conditions
ParameterConditionNotes
Aryl Halide This compoundThe C-I bond is highly reactive, allowing for milder reaction conditions.
Alkyne Terminal Alkynes (Aryl or Alkyl)1.1 - 1.5 equivalents are typically used.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂1-5 mol% loading is common. PdCl₂(PPh₃)₂ is often more stable.[2]
Copper (I) Co-catalyst CuI1-5 mol% for traditional Sonogashira. Can be omitted in copper-free protocols.
Ligand PPh₃, XPhos, SPhos, etc.Often used with Pd(OAc)₂ or Pd₂(dba)₃ to form the active catalyst in situ.
Base Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃An amine base is common; inorganic bases are used in copper-free systems.
Solvent THF, DMF, Toluene, AcetonitrileAnhydrous and degassed solvents are crucial to prevent side reactions.
Temperature Room Temperature to 80 °CReaction temperature depends on the specific catalyst system and substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst and reagents.

Experimental Protocols

Protocol 1: Traditional Copper-Catalyzed Sonogashira Coupling

This protocol utilizes the classic palladium-copper co-catalyst system, which is generally robust and effective for a wide range of substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF or DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts and to simplify purification, which is particularly important in pharmaceutical synthesis.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., Ethynyltrimethylsilane)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).

  • Add the inorganic base, such as Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous acetonitrile (5 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv).

  • Heat the reaction mixture to 80 °C and monitor by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Sonogashira coupling of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd Catalyst, and Base to Flask B Evacuate and Backfill with Inert Gas A->B C Add Anhydrous Solvent B->C D Add Terminal Alkyne C->D E Heat and Stir Reaction Mixture D->E F Monitor Progress by TLC or GC-MS E->F G Cool to Room Temperature F->G H Aqueous Workup (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: General workflow for Sonogashira coupling.

Catalytic Cycle of Sonogashira Coupling

This diagram outlines the key steps in the palladium-copper co-catalyzed Sonogashira reaction cycle.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add R¹-X pd_complex R¹-Pd(II)(X)L₂ pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne R¹-Pd(II)(C≡CR²)L₂ transmetal->pd_alkyne cu_x CuX transmetal->cu_x reductive Reductive Elimination pd_alkyne->reductive reductive->pd0 product R¹-C≡C-R² reductive->product cu_alkyne H-C≡C-R² cu_x->cu_alkyne Base cu_acetylide Cu-C≡C-R² cu_alkyne->cu_acetylide cu_acetylide->transmetal

Caption: Palladium-Copper catalytic cycle.

References

Synthetic Routes to Derivatives of 2-Fluoro-6-iodoaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-fluoro-6-iodoaniline and its subsequent derivatization into a variety of valuable chemical entities. This compound is a key building block in medicinal chemistry and materials science, offering two distinct halogen atoms for sequential and selective functionalization. The strategic introduction of fluorine can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions.

Synthesis of this compound

Two primary synthetic strategies for the preparation of this compound are presented: decarboxylative iodination and a Sandmeyer-type reaction.

Protocol 1: Decarboxylative Iodination of 2-Amino-6-fluorobenzoic Acid

This method provides a direct route to this compound from a commercially available starting material. The reaction proceeds via the in situ generation of an aryl radical, which is then trapped by iodine.

Reaction Scheme:

G start 2-Amino-6-fluorobenzoic Acid reagents I₂, KI, O₂ (10 bar) CH₃CN, 160 °C start->reagents product This compound reagents->product

Caption: Decarboxylative Iodination Route.

Experimental Protocol:

  • To a 50 mL glass liner within an autoclave, add 2-amino-6-fluorobenzoic acid (1.0 mmol, 155.0 mg), iodine (I₂) (0.5 equiv., 126.5 mg), and potassium iodide (KI) (0.6 equiv., 99.6 mg).

  • Add 10 mL of acetonitrile (CH₃CN) to the vessel.

  • Purge the autoclave with oxygen gas by three cycles of pressurization and venting.

  • Pressurize the autoclave with oxygen to 10 bar.

  • Heat the reaction mixture to 160 °C with stirring for 2 hours.

  • After the reaction is complete, cool the reactor to room temperature using a water bath.

  • Dilute the reaction mixture with ethyl acetate and transfer to a round-bottom flask.

  • Add silica gel to the flask and remove the volatiles under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductYield
2-Amino-6-fluorobenzoic AcidThis compound49%[1]
Protocol 2: Sandmeyer-Type Reaction from 2-Fluoroaniline (Proposed)

Reaction Workflow:

G A 2-Fluoroaniline B Diazotization (NaNO₂, aq. acid, 0-5 °C) A->B C 2-Fluorobenzenediazonium Salt (in situ) B->C D Iodide Substitution (KI) C->D E This compound D->E

Caption: Proposed Sandmeyer Reaction Workflow.

General Experimental Considerations:

  • Dissolve 2-fluoroaniline in a cold aqueous acidic solution (e.g., HCl or H₂SO₄).

  • Slowly add a solution of sodium nitrite (NaNO₂) at 0-5 °C to form the diazonium salt in situ.

  • Add a solution of potassium iodide (KI) to the diazonium salt solution. The reaction is often catalyzed by copper(I) salts in a true Sandmeyer reaction, though for iodination, KI is often sufficient.[2][3][4]

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent and purify by distillation or chromatography.

Derivatization of this compound

The presence of both fluorine and iodine atoms on the aniline ring allows for a range of selective derivatization reactions. The highly reactive C-I bond is amenable to various palladium- and copper-catalyzed cross-coupling reactions, while the amino group can be functionalized through alkylation, acylation, or used in the construction of heterocyclic systems.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl derivatives of this compound.

Reaction Scheme:

G start This compound + R¹R²NH reagents Pd Catalyst Ligand, Base start->reagents product N-(2-Fluoro-6-aminophenyl)amine Derivative reagents->product

Caption: Buchwald-Hartwig Amination.

General Experimental Protocol:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Quantitative Data for Aryl Aminations:

Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl BromideMorpholinePd(OAc)₂/BINAPNaOt-BuToluene10095-99
Aryl ChlorideAnilinePd₂(dba)₃/XPhosK₃PO₄Dioxane11085-95
C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents, providing access to substituted 2-fluoro-6-arylanilines.[4]

Reaction Scheme:

G start This compound + R-B(OH)₂ reagents Pd Catalyst Base start->reagents product 2-Fluoro-6-arylaniline reagents->product

Caption: Suzuki-Miyaura Coupling.

General Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture (typically 80-100 °C) with stirring for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Quantitative Data for Suzuki Couplings:

Aryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
2-IodoanilinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085
4-Bromo-2,6-diiodoaniline4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O10082[5]
C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, leading to the synthesis of 2-fluoro-6-(alkynyl)anilines.[6]

Reaction Scheme:

G start This compound + R-C≡CH reagents Pd Catalyst, Cu(I) salt Base start->reagents product 2-Fluoro-6-(alkynyl)aniline reagents->product

Caption: Sonogashira Coupling.

General Experimental Protocol:

  • To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), a copper(I) salt (e.g., CuI, 2.5 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-5 equiv.).

  • Add the terminal alkyne (1.1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Dilute the reaction mixture with an etheral solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Representative Quantitative Data for Sonogashira Couplings:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
Aryl IodidePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT95
Aryl Bromide1-HexynePdCl₂(dppf)/CuICs₂CO₃DMF8088
Synthesis of Heterocyclic Scaffolds

This compound is an excellent precursor for the synthesis of various heterocyclic compounds, such as quinolines and benzimidazoles.

Substituted quinolines can be synthesized from this compound via a one-pot, three-component reaction.[7]

Reaction Workflow:

G A This compound D One-pot reaction (TFA, Acetic Acid, Reflux) A->D B Pyruvic Acid B->D C Substituted Aldehyde C->D E Substituted Fluoro-Iodo-Quinoline D->E

Caption: Three-Component Quinoline Synthesis.

General Experimental Protocol:

  • Dissolve the substituted aldehyde (1.0 mmol) in a minimal amount of acetic acid.

  • Add a mixture of pyruvic acid (1.5 mmol) and trifluoroacetic acid (TFA, 20 µL) in acetic acid and stir for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in a minimal amount of acetic acid.

  • Reflux the resulting mixture for 12 hours.

  • Filter the resulting suspension and wash the solid with ethanol to obtain the crude product.

  • Recrystallize from dichloromethane and ethanol.

Benzimidazoles can be synthesized through the condensation of an ortho-phenylenediamine with an aldehyde. While a direct protocol with 2-fluoro-6-iodo-1,2-phenylenediamine is not available, a plausible route would involve the reduction of a corresponding nitroaniline followed by cyclization.

Proposed Synthetic Workflow:

G A 2-Fluoro-6-iodo-nitroaniline B Reduction (e.g., Fe/HCl or H₂/Pd-C) A->B C 2-Fluoro-6-iodo-1,2-phenylenediamine B->C D Condensation with Aldehyde (e.g., R-CHO, acid catalyst) C->D E Substituted Fluoro-Iodo-Benzimidazole D->E

Caption: Proposed Benzimidazole Synthesis.

Conclusion

This compound is a versatile building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The presented protocols provide a foundation for the synthesis of the core molecule and its subsequent derivatization through a variety of modern synthetic methodologies. The strategic and selective functionalization of the C-I and C-F bonds, as well as the amino group, allows for the creation of a diverse library of compounds with tunable properties. Further exploration and optimization of these synthetic routes will undoubtedly lead to the discovery of novel and impactful chemical entities.

References

The Versatility of 2-Fluoro-6-iodoaniline as a Precursor for Heterocyclic Compound Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Fluoro-6-iodoaniline is a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic compounds. The strategic placement of the fluorine and iodine atoms, ortho to the amino group, provides a unique platform for various synthetic transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the acidity of the amine, while the iodo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. This combination allows for the regioselective construction of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry and materials science. The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic frameworks, including carbazoles and other nitrogen-containing heterocycles, using this compound as a key precursor. The methodologies described herein leverage powerful synthetic tools such as Suzuki and Sonogashira cross-coupling reactions, followed by intramolecular cyclization events.

Application Notes

1. Synthesis of Fluorinated Carbazoles via Sequential Suzuki Coupling and Intramolecular C-H Amination

Carbazoles are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antiviral properties. The synthesis of fluorinated carbazoles is of particular interest in drug discovery. A robust strategy to access these scaffolds involves an initial Suzuki-Miyaura cross-coupling of this compound with an appropriate boronic acid, followed by a palladium-catalyzed intramolecular C-H amination.

The initial Suzuki coupling introduces a desired aryl or heteroaryl substituent at the 2-position of the aniline. The subsequent intramolecular cyclization, often facilitated by a palladium catalyst and a suitable ligand, forms the central pyrrole ring of the carbazole skeleton. The fluorine atom at the 4-position of the final carbazole product can significantly influence its electronic properties and biological activity.

2. Construction of Substituted Indoles and Other Heterocycles via Sonogashira Coupling and Cyclization

The Sonogashira cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. The resulting 2-fluoro-6-(alkynyl)aniline intermediate is a versatile precursor for the synthesis of various heterocyclic systems. For instance, subsequent intramolecular cyclization, which can be promoted by various catalysts or reaction conditions, can lead to the formation of fluorinated indoles, quinolines, or other fused heterocycles, depending on the nature of the alkyne substituent and the cyclization strategy employed.

Quantitative Data Summary

The following tables summarize representative quantitative data for key transformations involving precursors similar to this compound. These values can serve as a starting point for the optimization of reactions with this compound.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Halides with Boronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromoanilinePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O901285[1]
22-IodoanilineThiophene-2-boronic acidPd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/H₂Ort292[2]
39-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)K₂CO₃Toluene1001895[3]

Table 2: Sonogashira Cross-Coupling of Aryl Halides with Terminal Alkynes

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 6 | 74 |[4] | | 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina | 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | Flow | >95 |[5] | | 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | rt | 16 | Low (25) |[6] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative procedure for the coupling of an aryl halide with a boronic acid and can be adapted for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 mixture, 5 mL)

  • Schlenk flask or sealed reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol provides a general method for the coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI) (0.10 mmol, 10 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF, 10 mL)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the terminal alkyne, triethylamine, the palladium catalyst, and copper(I) iodide to the flask.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow Start This compound + Arylboronic Acid ReactionVessel Reaction Setup: - Pd Catalyst - Base - Solvent Start->ReactionVessel Heating Heating (80-100 °C) ReactionVessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-6-fluoroaniline (Carbazole Precursor) Purification->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Sonogashira_Coupling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Aniline This compound Intermediate 2-Fluoro-6-(alkynyl)aniline Intermediate Aniline->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Catalysts Pd(PPh₃)₄ / CuI Catalysts->Intermediate BaseSolvent Et₃N in THF/DMF BaseSolvent->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Fluorinated Heterocycle (e.g., Indole, Quinoline) Cyclization->Product

Caption: Sonogashira coupling and subsequent cyclization.

Disclaimer: The provided protocols are general and may require optimization for specific substrates and reaction scales. It is recommended to perform small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: N-Arylation of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-nitrogen (C-N) bonds via N-arylation is a fundamental transformation in modern organic synthesis, critical to the pharmaceutical, agrochemical, and materials science industries.[1][2] Arylamine motifs are prevalent in a vast number of bioactive molecules and functional materials. 2-Fluoro-6-iodoaniline is a valuable synthetic building block, featuring distinct halogen atoms that allow for selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl, enabling selective N-arylation at the carbon-iodine bond while preserving the fluoride for subsequent transformations.[3]

This document provides detailed protocols for the N-arylation of this compound using two powerful and widely adopted methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Key Reaction Pathways for N-Arylation

The selective N-arylation of this compound is most commonly achieved through transition-metal-catalyzed cross-coupling reactions.

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds.[4] It generally proceeds under milder conditions than copper-catalyzed methods and exhibits broad functional group tolerance.[1] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][4][5]

  • Ullmann Condensation : This classic copper-catalyzed reaction is a robust method for C-N bond formation.[6] While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric copper, modern protocols often employ copper(I) salts with ligands, allowing the reaction to proceed under more moderate conditions.[6][7]

General scheme for the N-arylation of this compound.

Summary of Reaction Conditions

The following table summarizes typical quantitative parameters for the two primary N-arylation methods.

MethodCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Buchwald-Hartwig Pd(OAc)₂ (1-5) or Pd₂(dba)₃ (1-2)Xantphos (2-6), BINAP (3-8), RuPhos, or BrettPhos (2-6)[8][9]K₃PO₄, Cs₂CO₃, or NaOtBu (2.0-3.0)Toluene or Dioxane80-1108-24
Ullmann Condensation CuI (5-20) or Cu(OAc)₂ (10-20)[10]L-proline (10-20) or DMEDA (10-20)[11]K₃PO₄, Cs₂CO₃, or NaOH (2.0-3.0)Dioxane or DMF100-13012-48

DMEDA = N,N'-Dimethylethylenediamine; dba = dibenzylideneacetone

Experimental Protocols

Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are critical for success.

G prep 1. Preparation - Dry glassware - Weigh reagents setup 2. Reaction Setup - Add aniline, aryl partner, base, ligand - Purge with inert gas (Ar/N₂) prep->setup addition 3. Catalyst & Solvent Addition - Inject anhydrous solvent - Add catalyst solution setup->addition reaction 4. Reaction - Heat to specified temp (e.g., 80-120 °C) - Stir for 2-24 h - Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Cool to RT - Dilute with solvent - Wash with water & brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate under vacuum - Column chromatography workup->purify product 7. Final Product - N-arylated aniline purify->product

General laboratory workflow for N-arylation reactions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the mono-N-arylation of this compound with an aryl halide or pseudohalide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk flask, magnetic stirrer, heating mantle/oil bath

  • Materials for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl halide, Xantphos, and cesium carbonate.[3]

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the flask via syringe. In a separate vial, dissolve the Pd(OAc)₂ in a small amount of toluene and add this catalyst solution to the reaction flask via syringe.[3]

  • Reaction: Place the flask in a preheated oil bath set to 100-110 °C and stir the mixture vigorously for 8-24 hours.[8]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic solids. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-arylated product.[3]

Protocol 2: Copper-Catalyzed Ullmann-Type Condensation

This protocol is adapted from established procedures for the copper-catalyzed N-arylation of amines with aryl halides.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.2 equiv)

  • Copper(I) iodide (CuI) (0.10 equiv)

  • L-proline (0.20 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous dioxane

  • Standard laboratory glassware, reaction tube/flask, magnetic stirrer, heating block

  • Materials for workup and purification (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add CuI, L-proline, and K₃PO₄.

  • Reagent Addition: Add this compound, the aryl iodide, and anhydrous dioxane.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen), seal it, and stir the mixture.

  • Reaction: Heat the reaction mixture to 110 °C in a preheated heating block and stir for 12-24 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter the suspension through a pad of Celite® to remove insoluble salts, washing the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the pure N-arylated aniline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving the sterically hindered and electronically distinct substrate, 2-Fluoro-6-iodoaniline.

Troubleshooting Guide

Low yields or reaction failures with this compound are common due to the steric hindrance from the ortho-fluoro and amino groups, which can impede both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The following table outlines common issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Inefficient Oxidative Addition: The steric bulk of the ortho-substituents hinders the palladium catalyst's approach to the C-I bond.[1]Catalyst/Ligand Choice: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos to accelerate oxidative addition.[2] Consider specialized catalysts like CataCXium® A Pd G3, which have shown efficacy for ortho-substituted anilines.[3]
Difficult Reductive Elimination: Steric congestion around the palladium center prevents the final C-C bond formation.[1]Ligand Modification: Utilize ligands that promote reductive elimination. Screening different Buchwald or other biarylphosphine ligands is recommended.[4]
Catalyst Deactivation/Decomposition: The catalyst may become inactive before the reaction completes, especially at elevated temperatures.[1][5]Use Pre-catalysts: Employ modern pre-catalysts (e.g., XPhos Pd G2) that are more stable and activate under reaction conditions.[6] Ensure rigorous degassing of solvents and use of an inert atmosphere to prevent oxidation.[5]
Ineffective Base: The chosen base may not be strong enough to facilitate the transmetalation step efficiently with this challenging substrate.[2]Base Screening: Test stronger, non-nucleophilic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[2][7] Ensure the base is finely powdered and anhydrous.[2]
Significant Side Product Formation Protodeboronation: The boronic acid starting material is converted to the corresponding arene by cleavage of the C-B bond.[1][5]Use Milder Bases: If protodeboronation is significant, screen milder bases like K₂CO₃.[1] Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[5]
Homocoupling: Two molecules of the boronic acid couple together, often promoted by the presence of oxygen.[5][8]Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.[5]
Dehalogenation: The iodo-substituent on the aniline is replaced by a hydrogen atom.[5][8]Base and Solvent Purity: This can be caused by certain bases or impurities. Ensure high-purity starting materials and solvents. Consider screening alternative bases.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst and ligand combination for the Suzuki coupling of this compound?

A1: For sterically hindered substrates like this compound, a good starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos.[2][9] These ligands have demonstrated effectiveness in promoting the challenging oxidative addition step.[2] Modern palladium pre-catalysts that incorporate these ligands are also excellent choices.[6]

Q2: Which base and solvent system should I start with?

A2: A systematic screening of bases is often necessary.[2] Stronger inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are frequently more effective for challenging couplings than weaker bases.[2] For solvents, aprotic polar solvents such as dioxane, 2-MeTHF, or THF are commonly used.[2][3] A mixed solvent system, such as dioxane/water, can also be beneficial as it helps to dissolve both the organic substrates and the inorganic base.[10][11]

Q3: My boronic acid appears to be degrading during the reaction. What can I do to prevent this?

A3: Boronic acid instability, leading to protodeboronation, is a common side reaction.[5] To mitigate this, you can use a more stable boronate ester, such as a pinacol ester.[5] Additionally, using fresh, high-purity boronic acid and ensuring your reaction is run under rigorously anhydrous conditions (unless a water co-solvent is intended) can help.[2]

Q4: Does the unprotected aniline N-H group interfere with the reaction?

A4: Yes, the acidic proton on the aniline's amino group can potentially interfere with the catalytic cycle.[5] While many Suzuki couplings are successful with unprotected anilines, if you are experiencing consistently low yields, N-protection with a group like Boc (tert-butyloxycarbonyl) may improve the outcome, although this adds extra steps to your synthesis.[3][5]

Q5: At what temperature should I run the reaction?

A5: For challenging substrates, higher temperatures, typically in the range of 80-110 °C, are often required to overcome the activation barriers for oxidative addition and reductive elimination.[5][6] However, the optimal temperature will depend on the specific catalyst, ligand, and solvent system, and may require optimization.[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling reaction. Optimization of stoichiometry, catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or 2-MeTHF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid/ester, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[6]

  • Add the degassed solvent via syringe. The typical concentration of the aniline substrate is between 0.1-0.2 M.[5]

  • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80–110 °C).[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Visualizations

Key Parameters in Optimizing the Suzuki Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions ArylHalide This compound Product Coupled Product ArylHalide->Product BoronicAcid Boronic Acid/Ester BoronicAcid->Product Catalyst Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product catalyzes Ligand Ligand (e.g., XPhos) Ligand->Product influences Base Base (e.g., K₃PO₄) Base->Product enables Solvent Solvent (e.g., Dioxane) Solvent->Product mediates

Caption: Key parameters influencing the Suzuki coupling of this compound.

Experimental Workflow for Suzuki Coupling

G start Start setup Reaction Setup: Combine Reactants, Catalyst, Ligand, Base start->setup inert Inert Atmosphere: Evacuate & Backfill with Ar/N₂ setup->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Work-up: Quench, Extract, Wash monitor->workup purify Purify Product (Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield reagent_check Check Reagent Integrity: - Fresh Boronic Acid? - Active Catalyst? - Dry/Degassed Solvent? start->reagent_check catalyst_screen Screen Catalysts/Ligands: - Bulky Phosphines (XPhos, SPhos) - Different Pd Source reagent_check->catalyst_screen Reagents OK base_solvent_opt Optimize Base & Solvent: - Stronger Base (Cs₂CO₃, K₃PO₄) - Different Solvent (Dioxane, 2-MeTHF) catalyst_screen->base_solvent_opt No Improvement success Improved Yield catalyst_screen->success Improvement temp_opt Adjust Temperature: - Incrementally Increase base_solvent_opt->temp_opt No Improvement base_solvent_opt->success Improvement temp_opt->success Improvement

Caption: Troubleshooting flowchart for a low-yield Suzuki coupling reaction.

References

Technical Support Center: Purification of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluoro-6-iodoaniline. The following information is compiled from established methods for analogous halogenated anilines and should be adapted and optimized for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-fluoroaniline, and byproducts from the iodination reaction. Depending on the synthetic route, these could include regioisomers (e.g., 2-Fluoro-4-iodoaniline) or di-iodinated species. The presence of residual solvents from the reaction or workup is also common.

Q2: My crude this compound is a dark oil or solid. How can I remove the color?

A2: Colored impurities are common in aniline derivatives due to oxidation or side reactions. For solid samples, recrystallization with the addition of a small amount of activated carbon can be effective. During the recrystallization process, the crude product is dissolved in a suitable hot solvent, activated carbon is added, and the mixture is heated briefly before being filtered hot to remove the carbon and adsorbed impurities. For oils, column chromatography is often the most effective method for color removal.

Q3: I am having difficulty finding a suitable single solvent for recrystallization. What should I do?

A3: If a single solvent is not effective, a mixed solvent system is a good alternative. A common approach for anilines is to use a pair of solvents where the compound is soluble in one (e.g., ethanol, ethyl acetate) and poorly soluble in the other (e.g., water, hexanes).[1] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly.[1]

Q4: My compound is not crystallizing from the solution during recrystallization. What could be the problem?

A4: Several factors can hinder crystallization. The solution may not be sufficiently saturated; in this case, you can try to evaporate some of the solvent. The presence of impurities can also inhibit crystal formation. Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. Seeding the solution with a pure crystal of the compound, if available, is also a very effective method. Ensuring a slow cooling process is also critical for obtaining good quality crystals.

Q5: What are the recommended conditions for purifying this compound by column chromatography?

A5: For column chromatography of halogenated anilines, silica gel is the most common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane. A typical starting point would be a gradient elution, beginning with a low percentage of the polar solvent and gradually increasing it. For example, one could start with 100% hexanes and gradually increase the ethyl acetate concentration.[2] The progress of the separation can be monitored by Thin Layer Chromatography (TLC).[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.[1]- Select a different solvent or solvent system where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the funnel and receiving flask are pre-heated before hot filtration.[1]
Oily Product After Recrystallization - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- Choose a solvent with a lower boiling point.- Attempt purification by another method, such as column chromatography, to remove the impurities before a final recrystallization step.
Poor Separation in Column Chromatography - The chosen eluent system is not providing adequate separation of the compound from impurities.- The column was not packed properly, leading to channeling.- The sample was overloaded onto the column.- Optimize the eluent system using TLC. Test various solvent ratios to achieve good separation between the desired product spot and impurity spots.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[4][5]- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product Decomposes on Silica Gel Column - Anilines can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (e.g., 0.5-1%), to the eluent system.- Alternatively, use a different stationary phase like alumina (neutral or basic).

Purification Data Summary

The following table summarizes typical parameters for common purification methods based on chemically similar compounds. These should be considered as starting points for optimization.

Purification Method Parameters Typical Purity Typical Yield
Recrystallization Solvent System: Ethanol/Water or Hexanes/Ethyl AcetateTemperature: Dissolve at boiling point, crystallize at 0-5 °C>98%60-85%
Column Chromatography Stationary Phase: Silica GelMobile Phase: Gradient of 0-20% Ethyl Acetate in Hexanes>99%70-90%
Vacuum Distillation Pressure: ~0.1 - 1 mmHgTemperature: Dependent on boiling point (requires determination)>99%50-80%

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask.

  • Crystallization: Reheat the clear filtrate to boiling. Add hot deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding the silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions in test tubes. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visual Troubleshooting Workflow

G start Crude this compound is_solid Is the crude product a solid? start->is_solid column_chromatography Purify by Column Chromatography is_solid->column_chromatography No (Oil/Tar) recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_pure_oil Is the product pure? column_chromatography->is_pure_oil is_pure_solid Is the product a pure solid? recrystallization->is_pure_solid oily_product Product is an oil? is_pure_solid->oily_product No finished_solid Purification Complete is_pure_solid->finished_solid Yes oily_product->column_chromatography Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, check for impurities) oily_product->troubleshoot_recrystallization No finished_oil Purification Complete troubleshoot_recrystallization->recrystallization is_pure_oil->finished_oil Yes troubleshoot_column Troubleshoot Column Chromatography (e.g., change eluent, check for decomposition) is_pure_oil->troubleshoot_column No troubleshoot_column->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Fluoro-6-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Buchwald-Hartwig amination with this compound?

A1: The primary challenges with this substrate arise from its structural features. The iodine atom ortho to the aniline nitrogen creates significant steric hindrance around the reaction center. This can slow down the rates of oxidative addition and reductive elimination steps in the catalytic cycle. Additionally, the electron-rich nature of the aniline can influence catalyst activity. Careful selection of the catalyst system, particularly the ligand, is crucial to overcome these hurdles.

Q2: Which palladium precursor is recommended for this reaction?

A2: While various Pd(0) and Pd(II) sources can be used, palladium pre-catalysts are often more efficient as they do not require an in-situ reduction step and can lead to more reproducible results.[1][2] Commonly used and effective precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice may depend on the specific ligand and reaction conditions being employed.

Q3: What type of ligand is most effective for the amination of this compound?

A3: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1][3] These ligands promote the formation of monoligated, highly reactive palladium complexes that can facilitate the challenging oxidative addition and reductive elimination steps. Biarylphosphine ligands, such as those developed by the Buchwald group, are particularly well-suited for this purpose.[3] Examples of successful ligand classes for sterically hindered couplings include Josiphos, Xantphos, and various biaryl phosphine ligands.[4][5]

Q4: What is the role of the base in this reaction, and which one should I choose?

A4: The base is critical for deprotonating the amine nucleophile, which allows it to coordinate to the palladium center.[6][7] For the amination of this compound, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[1][8] However, if your coupling partner (the amine being added) has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures or longer reaction times.[1][8]

Q5: Which solvent is most suitable for this reaction?

A5: Anhydrous, deoxygenated aprotic solvents are standard for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are commonly used.[1] The choice of solvent can influence the solubility of the reactants and the base, which can impact the reaction rate and yield.[1][6] It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) catalyst is sensitive to air and moisture.[1]Ensure all reagents and solvents are anhydrous and that the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-purity reagents. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1][2]
2. Inappropriate Ligand: The ligand may not be suitable for the sterically hindered substrate.Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, or BrettPhos).[9] These are known to be effective for challenging couplings.
3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine, especially if the amine is weakly nucleophilic.Switch to a stronger base like NaOtBu or LHMDS.[8][9] Ensure the base is fresh and has been stored properly.
4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.Gradually increase the reaction temperature, typically in the range of 80-110 °C.[1][8] Monitor for potential side reactions at higher temperatures.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: A common side reaction is the hydrodehalogenation of the aryl iodide, where the iodine is replaced by a hydrogen atom. This can occur via β-hydride elimination.[3]The choice of ligand is critical to minimize this side reaction. Bulky phosphine ligands can disfavor the pathway leading to hydrodehalogenation.[10] Optimizing the base and temperature can also help.
2. Impurities in Starting Materials: Impurities can interfere with the catalytic cycle.Purify the this compound and the amine coupling partner before use.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable under the reaction conditions for extended periods.Increase the catalyst loading slightly. Ensure rigorous exclusion of oxygen throughout the reaction.
2. Product Inhibition: The product formed may be coordinating to the palladium center and inhibiting the catalyst.This is less common but can be addressed by carefully selecting a ligand that promotes rapid reductive elimination.

Experimental Protocols

Suggested Starting Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amine coupling partners.

Reagents and Materials:

  • This compound

  • Amine coupling partner

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos or RuPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (argon or nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Addition of Reagents: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent. The concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction Conditions: Seal the flask or vial and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a suitable aqueous solution (e.g., saturated aqueous ammonium chloride or water).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_complex L-Pd(II)(Ar)(I) OxAdd->PdII_complex Amine_coord Amine Coordination PdII_complex->Amine_coord HNR'R'' PdII_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺I⁻ Amine_coord->PdII_amine_complex Deprotonation Deprotonation (Base) PdII_amine_complex->Deprotonation Base PdII_amido_complex L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido_complex Reduct_Elim Reductive Elimination PdII_amido_complex->Reduct_Elim Reduct_Elim->Pd0 Regeneration Product Ar-NR'R'' (Product) Reduct_Elim->Product ArI This compound (Ar-I) ArI->OxAdd Amine Amine (HNR'R'') Amine->Amine_coord

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow cluster_workflow Troubleshooting Decision Tree start Low Yield or No Reaction check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst change_ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) check_catalyst->change_ligand No check_base Is the base strong enough? check_catalyst->check_base Yes change_ligand->check_base change_base Use a stronger base (e.g., NaOtBu, LHMDS) check_base->change_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes change_base->check_temp increase_temp Increase temperature (e.g., 80-110 °C) check_temp->increase_temp No check_inertness Was the reaction performed under strictly inert conditions? check_temp->check_inertness Yes increase_temp->check_inertness improve_inertness Ensure anhydrous/deoxygenated reagents and solvents; use a glovebox if necessary check_inertness->improve_inertness No success Improved Yield check_inertness->success Yes improve_inertness->success

Caption: A decision tree for troubleshooting low yields.

Experimental_Workflow cluster_flow Experimental Workflow prep 1. Reagent Preparation (Anhydrous & Deoxygenated) setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Heating & Stirring setup->reaction monitoring 4. Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup 5. Quenching & Extraction monitoring->workup Reaction Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Characterization purification->analysis

Caption: A typical experimental workflow for the reaction.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-Fluoro-6-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction with this compound is sluggish or has completely stalled. What are the most common causes?

A1: Several factors can contribute to poor reactivity with this specific substrate. The primary causes include:

  • Catalyst Deactivation: The active palladium catalyst may be converting into an inactive form, such as palladium black.[1] This can be promoted by high temperatures or inappropriate reaction conditions.

  • Ligand Issues: The phosphine ligand may be degrading, or it may not be suitable for the sterically hindered and electron-deficient nature of the substrate. The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction.[2]

  • Substrate-Specific Inhibition: The aniline functional group, particularly in an ortho-substituted context, can coordinate to the palladium center, forming off-cycle, inactive complexes that inhibit the catalytic cycle.[2]

  • Inadequate Reaction Conditions: The base, solvent, or temperature may not be optimal for this challenging substrate. For instance, some bases can cause catalyst decomposition, while poor solubility of reagents can halt the reaction.[3][4]

  • Poor Reagent Quality: Impurities in solvents, reagents, or the starting material can act as catalyst poisons. Water and oxygen can also contribute to catalyst deactivation.

Q2: I observe a black precipitate forming in my reaction vessel. What is it, and how can I prevent it?

A2: The black precipitate is almost certainly palladium(0), commonly known as "Pd black."[5] It forms when the active, soluble palladium species agglomerate and precipitate out of solution, leading to a rapid loss of catalytic activity.[6]

  • Prevention Strategies:

    • Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) that form stable complexes with palladium and prevent aggregation.[2]

    • Lower Reaction Temperature: High temperatures can accelerate the decomposition of the catalyst into Pd black.

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes promote aggregation.

    • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, leading to catalyst decomposition.

Q3: How does the unique structure of this compound specifically impact palladium-catalyzed reactions?

A3: The structure of this compound presents a combination of steric and electronic challenges:

  • Steric Hindrance: The presence of two ortho substituents (fluoro and amino groups) around the iodine atom can slow down the initial oxidative addition step, which is often rate-limiting.[7]

  • Coordinating Group: The aniline's -NH2 group can act as a ligand, binding to the palladium catalyst. This can interfere with the desired catalytic cycle.[8][9]

  • Electronic Effects: Fluorinated anilines are known to be challenging nucleophiles in C-N coupling reactions.[2]

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Q: My Suzuki coupling of this compound with an arylboronic acid gives a low yield. What parameters should I investigate?

A: For low-yield Suzuki couplings, systematically evaluate the following:

  • Base Selection: The choice of base is critical. While K2CO3 or Cs2CO3 are common, a phosphate base like K3PO4 is often more effective for challenging substrates as it can mitigate side reactions.[4] Using aqueous base solutions is standard, but ensure the organic solvent is properly degassed.

  • Ligand Choice: Standard ligands like PPh3 may be ineffective. The poor reactivity of aryl iodides at lower temperatures can be due to the inefficient turnover of key intermediates when using PPh3.[10] Switch to a more specialized ligand designed for difficult couplings, such as SPhos, XPhos, or RuPhos.

  • Solvent System: Ensure your substrate and boronic acid are fully soluble. Common solvents include dioxane/water, toluene/water, or 2-MeTHF. If solubility is an issue, DMF can be an alternative, but must be of high purity.[4]

  • Temperature: While aryl iodides are generally reactive, the steric hindrance of this substrate may require elevated temperatures (80-110 °C). However, be mindful that excessive heat can cause deactivation.

ParameterRecommendationRationale
Pd Precursor Pd(OAc)2, Pd2(dba)3Standard, reliable Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands stabilize the catalyst and promote oxidative addition for hindered substrates.[2]
Pd/Ligand Ratio 1:2 to 1:4Excess ligand prevents catalyst decomposition.
Catalyst Loading 1-5 mol %A higher loading may be needed for this challenging substrate.
Base K3PO4, Cs2CO3 (2-3 equiv.)Often effective for difficult couplings and compatible with many functional groups.[4]
Solvent Dioxane/H2O (4:1), 2-MeTHF/H2OGood balance of solubility for organic and inorganic reagents.
Temperature 80-110 °CRequired to overcome the activation barrier for the sterically hindered substrate.
Buchwald-Hartwig Amination

Q: I am attempting an intermolecular C-N coupling with this compound, but the reaction is failing. What is the likely problem?

A: This is a very challenging transformation. Direct N-arylation of one molecule of this compound with another is difficult due to the substrate acting as both the electrophile and the nucleophile, leading to potential self-inhibition. If you are coupling it with a different amine, consider the following:

  • Strong, Non-Nucleophilic Base: A strong, sterically hindered base like NaOt-Bu or LHMDS is required to deprotonate the amine without competing in the reaction. However, NaOt-Bu can be incompatible with some functional groups.[3]

  • Specialized Ligands: This reaction requires a state-of-the-art ligand. The Buchwald group has developed specific ligands (e.g., GPhos) that resist deactivation and promote the coupling of sterically demanding anilines.[2]

  • Catalyst Poisoning: The aniline substrate itself can act as a catalyst poison. Using a higher catalyst loading or a more robust catalyst system may be necessary.

Sonogashira Coupling

Q: My Sonogashira reaction with this compound and a terminal alkyne turns black and yields only starting material. What should I do?

A: The rapid formation of Pd black is a common failure mode in Sonogashira reactions.[5]

  • Amine Base/Solvent: The amine base (e.g., Et3N, piperidine) often serves as the solvent. Ensure it is high purity and rigorously degassed. THF as a co-solvent has been anecdotally reported to promote Pd black formation.[5] Consider running the reaction neat in the liquid amine base.

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic protocol uses a Cu(I) salt (e.g., CuI) as a co-catalyst to increase the reaction rate.[11] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).

  • Temperature Control: These reactions are often run at room temperature or with gentle heating. Overheating can rapidly decompose the catalyst.[11]

  • Ligand: Pd(PPh3)4 or PdCl2(PPh3)2 are the most common catalysts.[12] Ensure they are handled under an inert atmosphere.

IssuePotential CauseSuggested Solution
Reaction turns black immediately Oxygen contamination; Poor quality amine; High temperatureRigorously degas all solvents and reagents. Use fresh, high-purity amine base. Run at a lower temperature (e.g., RT to 40 °C).[5]
No product formation Inactive catalyst; Insufficiently basic conditionsUse a fresh Pd catalyst and CuI co-catalyst. Ensure at least 2-3 equivalents of amine base are used.
Alkyne homocoupling (Glaser coupling) Presence of oxygen; High Cu(I) concentrationEnsure the reaction is strictly anaerobic. Reduce the amount of CuI co-catalyst (1-5 mol % is typical).

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd(OAc)2 (0.02 equiv., 2 mol %)

  • SPhos (0.04 equiv., 4 mol %)

  • K3PO4 (3.0 equiv.)

  • Dioxane and Water (degassed, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and K3PO4.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)2 and SPhos in a small amount of dioxane.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with Argon three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[13]

Visualizations

Logical and Experimental Workflows

G start Reaction Failure (Low Yield / No Conversion) check_reagents 1. Check Reagents start->check_reagents check_conditions 2. Check Conditions start->check_conditions check_catalyst 3. Modify Catalyst System start->check_catalyst sol_reagents Use High-Purity Reagents Degas Solvents Dry Reagents/Glassware check_reagents->sol_reagents sol_conditions Optimize Temperature Optimize Base/Concentration Confirm Solubility check_conditions->sol_conditions sol_catalyst Screen Different Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use Co-catalyst (if applicable) check_catalyst->sol_catalyst

Caption: General troubleshooting workflow for a failed cross-coupling reaction.

DeactivationPathways active_catalyst Active Pd(0)/Pd(II) Catalytic Species pd_black Aggregation (Pd Black) active_catalyst->pd_black High Temp. Low Ligand Conc. ligand_deg Ligand Degradation or Dissociation active_catalyst->ligand_deg Oxygen/Water High Temp. poisoning Substrate/Impurity Coordination (Poisoning) active_catalyst->poisoning Aniline -NH2 Group Impurities off_cycle Formation of Off-Cycle Species active_catalyst->off_cycle Steric Hindrance

Caption: Common deactivation pathways for palladium catalysts.

SuzukiCycle pd0 Pd(0)L2 (Active Catalyst) pd2_add Oxidative Addition Complex pd0->pd2_add Oxidative Addition pd2_trans Transmetalation Complex pd2_add->pd2_trans Transmetalation problem Potential Issue: Steric hindrance from ortho substituents slows this step. pd2_add->problem pd2_trans->pd0 Reductive Elimination product Product (Ar-Ar') pd2_trans->product ar_x This compound ar_x->pd2_add ar_boronic Ar'-B(OR)2 ar_boronic->pd2_trans base Base (e.g., K3PO4) base->pd2_trans

Caption: Simplified Suzuki cycle highlighting a key challenge with the substrate.

References

Technical Support Center: Cross-Coupling Reactions of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-iodoaniline in cross-coupling reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

When using this compound in cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig, several side reactions can occur due to the steric hindrance from the ortho-substituents and the electronic effects of the fluorine atom. The most prevalent side reactions include:

  • Homocoupling: This is particularly common in Sonogashira reactions, leading to the formation of a symmetrical biaryl or diyne byproduct from the coupling partner. It can also occur with the boronic acid in Suzuki reactions.

  • Dehalogenation (Proto-deiodination): The iodine atom is replaced by a hydrogen atom, resulting in the formation of 2-fluoroaniline. This can be a significant byproduct, especially under harsh reaction conditions or in the presence of certain bases and solvents.

  • Hydrodehalogenation: In Buchwald-Hartwig aminations, this side reaction can compete with the desired C-N bond formation, leading to the formation of the arene and an imine.[1]

  • Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition, leading to reduced catalytic activity and lower yields. This can be caused by high temperatures, impurities, or inappropriate solvent choice.

Q2: How does the ortho-fluoro substituent influence the reactivity and side reactions of this compound?

The ortho-fluoro substituent has a significant electronic and steric impact on the reactivity of this compound.

  • Electronic Effect: The strong electron-withdrawing nature of fluorine can influence the oxidative addition step in the catalytic cycle.[2]

  • Steric Hindrance: The fluorine atom, along with the adjacent iodine atom, creates a sterically hindered environment around the reaction center. This can slow down the desired coupling reaction and promote side reactions like dehalogenation.[3][4] For sterically demanding substrates, careful selection of bulky ligands is often necessary to achieve good yields.[5]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction with this compound. How can I minimize this?

Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction in Sonogashira couplings, often promoted by the presence of the copper co-catalyst and oxygen.[6][7] To minimize this:

  • Use Copper-Free Conditions: Several copper-free Sonogashira protocols have been developed and can be effective in reducing homocoupling.[8][9]

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Control Reaction Temperature: Lowering the reaction temperature may help to suppress the rate of homocoupling relative to the cross-coupling reaction.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration and reduce the likelihood of homocoupling.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product and significant formation of 2-fluoroaniline (dehalogenation byproduct).

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Base The choice of base is critical. Stronger bases or prolonged reaction times at high temperatures can promote dehalogenation.Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use the mildest base that affords a reasonable reaction rate.
Inefficient Catalyst/Ligand System The steric hindrance of this compound may require a specific catalyst and ligand combination for efficient coupling.[3][4]Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to facilitate the oxidative addition and reductive elimination steps.
High Reaction Temperature Elevated temperatures can accelerate the rate of dehalogenation.Optimize the reaction temperature. Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.
Presence of Water While Suzuki reactions often use aqueous bases, excess water can contribute to protodeboronation of the boronic acid and dehalogenation of the aryl iodide.Use anhydrous solvents and freshly prepared base solutions.
Sonogashira Coupling

Problem: Formation of a complex mixture with the desired product, homocoupled alkyne, and starting material.

Potential Cause Troubleshooting Step Expected Outcome
Oxygen Contamination Oxygen promotes the homocoupling of the terminal alkyne (Glaser coupling).[6]Ensure all solvents and reagents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Inappropriate Copper (I) Source or Concentration The copper co-catalyst is a primary driver of homocoupling.Consider using a copper-free Sonogashira protocol. If copper is necessary, use a fresh, high-purity source and optimize its concentration (typically 1-5 mol%).
Catalyst Decomposition The formation of a black precipitate (palladium black) indicates catalyst deactivation.Use fresh, high-purity palladium catalyst and ligands. Ensure the solvent is anhydrous and degassed. Consider using a more stable palladium precatalyst.
Suboptimal Base/Solvent Combination The choice of amine base and solvent can significantly impact the reaction outcome.Screen different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF, Toluene).
Buchwald-Hartwig Amination

Problem: Low conversion of this compound and formation of hydrodehalogenation byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Base Strength and Type Strong bases can lead to side reactions. The choice of base is critical for efficient C-N bond formation.[1]Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. The choice of base may depend on the pKa of the amine coupling partner.
Ligand Choice The ligand plays a crucial role in preventing β-hydride elimination, which leads to hydrodehalogenation.[1]Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, Xantphos) that are known to promote C-N reductive elimination over side reactions.[10]
Catalyst Inhibition The aniline substrate itself can sometimes coordinate to the palladium center and inhibit catalysis.Use a higher catalyst loading or a more active palladium precatalyst.
Reaction Temperature and Time Prolonged heating can lead to decomposition and side product formation.Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Optimize the temperature to find a balance between reaction rate and selectivity.

Data Presentation

Table 1: Hypothetical Product Distribution in the Suzuki Coupling of this compound with Phenylboronic Acid under Various Conditions.

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O1004530
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄1,4-Dioxane/H₂O908510
3Pd(PPh₃)₄ (5)-Cs₂CO₃DMF1106025
4Pd₂(dba)₃ (1)XPhos (2)K₂CO₃THF/H₂O80925

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Side_Reactions Start This compound + Arylboronic Acid Desired_Pathway Suzuki Coupling (Desired Pathway) Start->Desired_Pathway Pd Catalyst, Ligand, Base Side_Pathway_1 Dehalogenation (Side Reaction) Start->Side_Pathway_1 Harsh Conditions Side_Pathway_2 Homocoupling (Side Reaction) Start->Side_Pathway_2 Excess Boronic Acid, Oxygen Product 2-Fluoro-6-aryl-aniline (Desired Product) Desired_Pathway->Product Byproduct_1 2-Fluoroaniline (Byproduct) Side_Pathway_1->Byproduct_1 Byproduct_2 Biaryl (From Boronic Acid) Side_Pathway_2->Byproduct_2 Troubleshooting_Workflow Start Low Yield or Multiple Products Check_Reagents Check Reagent Purity & Inert Conditions Start->Check_Reagents Optimize_Base Optimize Base Check_Reagents->Optimize_Base If reagents are pure Optimize_Ligand Screen Ligands (e.g., bulky phosphines) Optimize_Base->Optimize_Ligand If still low yield Optimize_Temp Adjust Temperature Optimize_Ligand->Optimize_Temp If side reactions persist Success Improved Yield & Selectivity Optimize_Temp->Success If optimized

References

Technical Support Center: Base Selection for Cross-Coupling Reactions with 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for cross-coupling reactions involving 2-Fluoro-6-iodoaniline.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a base in palladium-catalyzed cross-coupling reactions?

A1: The base plays a critical role in several steps of the catalytic cycle. Its primary functions include:

  • Activation of the Coupling Partner: In Suzuki-Miyaura reactions, the base activates the organoboron compound (boronic acid or ester) to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation to the palladium center.[1][2][3]

  • Catalyst Regeneration: In Heck and Sonogashira reactions, the base is crucial for regenerating the active Pd(0) catalyst from the Pd(II) species formed after the migratory insertion and β-hydride elimination steps.[4][5]

  • Deprotonation of the Nucleophile: In Buchwald-Hartwig aminations and Sonogashira couplings, the base deprotonates the amine or terminal alkyne, respectively, increasing their nucleophilicity for coordination to the palladium complex.[6][7]

  • Neutralizing Acidic Byproducts: The base neutralizes the hydrogen halide (HX) produced during the reaction, preventing catalyst deactivation and side reactions.

Q2: How does the ortho-fluoro substituent in this compound affect base selection?

A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the aryl iodide, potentially facilitating the oxidative addition step. However, it also increases the acidity of the N-H proton of the aniline. This can lead to competitive coordination to the palladium center or reaction with the base. Therefore, the choice of base must be carefully considered to avoid deprotonation of the aniline if N-H functionalization is not desired. In some cases, N-protection of the aniline may be beneficial. For couplings involving fluoroalkylamines, weaker bases like potassium phenoxide (KOPh) have been shown to be effective in preventing product degradation that can occur with stronger bases.[8][9]

Q3: Which types of bases are commonly used for cross-coupling reactions with substrates like this compound?

A3: A range of inorganic and organic bases are used, with the optimal choice depending on the specific reaction type and coupling partners.

  • Inorganic Bases:

    • Carbonates: K₂CO₃, Na₂CO₃, and Cs₂CO₃ are widely used, particularly in Suzuki and Heck reactions.[1][10][11] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[2]

    • Phosphates: K₃PO₄ is a common choice, especially for Suzuki couplings involving heteroaryl partners and for Buchwald-Hartwig aminations with base-sensitive substrates.[12]

    • Hydroxides: NaOH and KOH can be used, but their high basicity may lead to side reactions with sensitive functional groups.[3]

  • Organic Bases:

    • Amines: Triethylamine (NEt₃), diisopropylethylamine (DIPEA), and piperidine are frequently employed in Sonogashira and Heck reactions.[7]

    • Strong, Non-nucleophilic Bases: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and sodium tert-butoxide (NaOt-Bu) are often used in Buchwald-Hartwig aminations.[13]

Q4: Can the N-H group of the aniline interfere with the reaction? Should I use a protecting group?

A4: Yes, the acidic proton on the aniline's nitrogen can interfere with the catalytic cycle, potentially leading to side reactions or lower yields. While many protocols are successful with unprotected anilines, if you encounter issues like low conversion or complex product mixtures, N-protection (e.g., with a Boc group) can lead to more consistent and higher yields. This does, however, add extra steps to your synthetic route.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Cause Troubleshooting Steps
Inefficient Transmetalation The chosen base may be too weak or poorly soluble. Switch to a stronger or more soluble base. For example, if K₂CO₃ gives low yield, try K₃PO₄ or Cs₂CO₃. The use of aqueous conditions with inorganic bases is often beneficial.[1][2]
Protodeboronation of Boronic Acid The boronic acid is degrading before it can couple. This can be exacerbated by strong bases and high temperatures. Consider using a milder base (e.g., K₂CO₃) or a fluoride source like CsF. Running the reaction at a lower temperature for a longer time might also help.
N-H Interference The aniline N-H group is interfering. Protect the aniline with a suitable protecting group (e.g., Boc) before the coupling reaction.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[2]

Issue 2: Poor Results in Buchwald-Hartwig Amination

Possible Cause Troubleshooting Steps
Base is too Weak Buchwald-Hartwig aminations often require a strong base to deprotonate the amine. If using a carbonate or phosphate base is unsuccessful, switch to a stronger base like NaOt-Bu or LHMDS.[14]
Base-Sensitive Functional Groups If your substrate contains base-sensitive groups, a very strong base like NaOt-Bu may cause degradation. In such cases, a weaker base like K₃PO₄ might be a better choice, potentially with a more active catalyst system.[12]
Steric Hindrance If coupling a sterically hindered amine, a bulkier base might be beneficial. Also, consider using a more specialized ligand designed for hindered substrates.[4]

Issue 3: Low Conversion in Sonogashira Coupling

| Possible Cause | Troubleshooting Steps | | Insufficient Basicity | The deprotonation of the terminal alkyne is a key step. Amine bases like NEt₃ or piperidine are commonly used and often also serve as the solvent or co-solvent.[7] If conversion is low, ensure enough base is present (often used in excess). | | Homocoupling of Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of copper(I) co-catalysts. Using copper-free conditions can mitigate this. For copper-free Sonogashira, a base like Cs₂CO₃ in combination with a suitable ligand can be effective.[15] | | Substrate Decomposition | Highly basic conditions might not be suitable for all substrates. For sensitive molecules, milder inorganic bases like K₂CO₃ can be an alternative to amine bases. |

Issue 4: Unsuccessful Heck Reaction

| Possible Cause | Troubleshooting Steps | | Incorrect Base Strength | The base in a Heck reaction is primarily to neutralize the generated HX. Organic bases like NEt₃ are common. Inorganic bases like Na₂CO₃ or K₂CO₃ can also be used. The choice may depend on the solvent and temperature.[5] | | Side Reactions (e.g., Michael Addition) | With electron-poor olefins like acrylonitrile, Michael addition of the aniline to the product can be a side reaction. This can sometimes be suppressed by careful choice of reaction conditions and base.[16] | | Low Catalyst Activity | Ensure the palladium precursor is effectively reduced to Pd(0). The choice of base can influence this. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction. |

Data Presentation: Base Screening in Cross-Coupling Reactions

The following tables summarize representative data for base selection in various cross-coupling reactions with substrates similar to this compound. Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system.

Table 1: Base Optimization for a Representative Suzuki-Miyaura Coupling (Reaction: 4-bromotoluene with phenylboronic acid)

EntryBaseSolventTemperature (°C)Yield (%)
1K₃PO₄Toluene10095
2K₂CO₃Toluene10085
3Cs₂CO₃Toluene10092
4Na₂CO₃Toluene10088
5NEt₃Toluene100<10

Data adapted from comparative studies on Suzuki-Miyaura reactions.[2]

Table 2: Base Selection in a Representative Buchwald-Hartwig Amination (Reaction: Aryl Halide with a Primary or Secondary Amine)

EntryBaseTypical SubstratesNotes
1NaOt-BuAryl chlorides, bromides, iodidesHighly effective, but can be problematic with base-sensitive functional groups.[13]
2K₃PO₄Aryl halides with sensitive groupsMilder alternative to alkoxides, may require more active catalyst systems.[12]
3Cs₂CO₃Aryl iodidesCan be effective, especially with specific ligand systems.[17]
4LHMDSAryl bromidesStrong, non-nucleophilic base, suitable for tin-free conditions.[14]

Table 3: Common Bases for Sonogashira and Heck Reactions

Reaction TypeCommon BasesTypical Conditions
Sonogashira NEt₃, Piperidine, DiisopropylamineOften used as both base and solvent/co-solvent.[7]
K₂CO₃, Cs₂CO₃Used in copper-free protocols.[15]
Heck NEt₃, DIPEAStandard organic bases.[5]
Na₂CO₃, K₂CO₃, NaOAcInorganic bases, often used in polar solvents like DMF or NMP.[18]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative starting point and may require optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

    • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a representative starting point and may require optimization, especially the choice of ligand.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Anhydrous, degassed solvent (e.g., toluene)

  • Procedure:

    • In a glovebox, add the palladium precatalyst and the phosphine ligand to a dry reaction vessel.

    • Add the base, this compound, and the amine.

    • Add the anhydrous, degassed solvent.

    • Seal the vessel, remove from the glovebox, and heat with stirring (e.g., 100 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool to room temperature, and quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify by flash column chromatography.[13]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ (Ar = 2-Fluoro-6-amino-phenyl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Boronic_Acid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation Aryl_Iodide This compound Aryl_Iodide->OxAdd

Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Low / No Yield check_reagents 1. Reagent Integrity Check - Pure Substrates? - Active Catalyst? - Dry & Degassed Solvent? - Anhydrous Base? start->check_reagents optimize_base 2. Base Optimization - Increase strength (e.g., K₂CO₃ → K₃PO₄)? - Improve solubility (e.g., K₂CO₃ → Cs₂CO₃)? - Use milder base for sensitive substrates? check_reagents->optimize_base If reagents are fine optimize_conditions 3. Condition Optimization - Screen different ligands/catalysts. - Vary solvent system. - Adjust temperature and time. optimize_base->optimize_conditions If yield still low success Improved Yield optimize_base->success If successful consider_protection 4. Consider N-H Interference - Protect aniline with Boc group. optimize_conditions->consider_protection If side reactions persist optimize_conditions->success If successful consider_protection->success If successful

Caption: Systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Reactions Involving 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on workup procedures for reactions involving 2-Fluoro-6-iodoaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the workup of reactions with this compound, particularly focusing on Suzuki-Miyaura cross-coupling reactions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Catalyst Inactivity: The palladium catalyst may be deactivated by oxygen or impurities. 2. Steric Hindrance: The ortho-fluoro and iodo groups create significant steric hindrance, slowing down the reaction. 3. Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature.1. Catalyst and Ligand Selection: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to promote oxidative addition and reductive elimination.[1] 2. Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2] 3. Base and Solvent Optimization: Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O). Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[3]
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Poor Solubility of Reagents: Starting materials may not be fully dissolved in the solvent system.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS.[2] 2. Temperature Adjustment: Gradually increase the reaction temperature (e.g., from 80°C to 110°C). 3. Solvent Choice: If solubility is an issue, consider switching to a solvent like DMF or using a co-solvent system.
Product Contaminated with Starting Material 1. Inefficient Purification: The purification method may not be adequate to separate the product from the unreacted this compound. 2. Incomplete Reaction: As above.1. Acid Wash: During the extractive workup, wash the organic layer with dilute aqueous HCl (e.g., 1 M) to remove the basic this compound starting material. 2. Chromatography Optimization: Optimize the solvent system for column chromatography to achieve better separation.
Product is Dark/Colored after Purification 1. Oxidation of the Aniline Moiety: Aniline derivatives are prone to air oxidation, leading to colored impurities. 2. Residual Palladium Catalyst: Traces of palladium can cause discoloration.1. Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, boil briefly, and perform a hot filtration to remove colored impurities. 2. Filtration through Celite/Silica: Passing the crude product solution through a short plug of silica gel or Celite can sometimes remove baseline impurities and color.
Streaking/Tailing on Silica Gel Column Acid-Base Interaction: The basic aniline group of the product interacts with the acidic silanol groups on the silica gel.1. Use of a Competing Amine: Add a small amount of a volatile amine like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica. 2. Amine-Functionalized Silica: Consider using an amine-functionalized silica gel for chromatography.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is not working. What are the most critical parameters to check first?

A1: For sterically hindered substrates like this compound, the most critical parameter is the choice of catalyst and ligand. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] You should employ a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can facilitate the challenging oxidative addition and reductive elimination steps.[1] Additionally, ensure your reaction is conducted under a strictly inert atmosphere and that all reagents and solvents are dry and degassed.

Q2: How do I effectively remove unreacted this compound from my reaction mixture during the workup?

A2: A simple and effective method is to perform a liquid-liquid extraction with a dilute acid wash. After diluting your reaction mixture with an organic solvent (like ethyl acetate), wash the organic layer with 1 M hydrochloric acid. The basic aniline will be protonated and move into the aqueous layer, while your typically less basic product remains in the organic phase.

Q3: My purified product is a dark oil or solid. Is this normal, and how can I decolorize it?

A3: It is common for aniline derivatives to darken over time due to air oxidation. If your product is colored after initial purification, you can try recrystallization with the addition of a small amount of activated charcoal to the hot solution. After a brief boiling period, perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.

Q4: I'm observing significant tailing of my product during silica gel column chromatography. What is causing this and how can I fix it?

A4: Tailing is a common issue when purifying basic compounds like anilines on standard silica gel due to interactions with acidic silanol groups. To mitigate this, you can add a small percentage (0.1-1%) of a volatile tertiary amine, such as triethylamine, to your eluent system. This will "cap" the acidic sites on the silica gel and lead to better peak shapes.

Q5: What is a standard workup procedure for a Suzuki-Miyaura coupling reaction involving this compound?

A5: A general workup procedure is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with water and then brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product, typically by flash column chromatography on silica gel.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 2-amino-3-fluorobiphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Degassed solvent (e.g., a 4:1 mixture of Dioxane and Water)

  • Anhydrous sodium sulfate

  • Ethyl acetate for extraction

  • Brine solution

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.[2]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst (typically 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of various 2-iodoaniline derivatives, which can serve as a starting point for optimizing reactions with this compound.

Entry2-Iodoaniline DerivativeBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2), PPh₃ (4)K₃PO₄Toluene10085
22-Iodoaniline4-Methoxyphenylboronic acidPd₂(dba)₃ (1), XPhos (3)K₂CO₃Dioxane11092
3N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8088
4N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90-100-

Table adapted from general protocols for 2-iodoaniline Suzuki couplings.[2]

Visualizations

Workup_Workflow start Completed Reaction Mixture step1 Cool to Room Temperature start->step1 step2 Dilute with Organic Solvent (e.g., Ethyl Acetate) step1->step2 step3 Wash with Water step2->step3 step4 Wash with Brine step3->step4 step5 Dry Organic Layer (e.g., Na2SO4) step4->step5 step6 Filter step5->step6 step7 Concentrate Under Reduced Pressure step6->step7 step8 Purify Crude Product (e.g., Column Chromatography) step7->step8 end Pure Product step8->end

Caption: A general experimental workflow for the workup of a reaction involving this compound.

Troubleshooting_Yield start Low or No Product Yield q1 Is the reaction under a strictly inert atmosphere? start->q1 sol1 Degas solvents and reagents thoroughly. Use Schlenk techniques. q1->sol1 No q2 Are you using a suitable catalyst/ligand for a sterically hindered substrate? q1->q2 Yes sol1->q2 sol2 Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). q2->sol2 No q3 Have you optimized the base and solvent system? q2->q3 Yes end Improved Yield sol2->end sol3 Screen different bases (K2CO3, K3PO4, Cs2CO3) and solvent mixtures (e.g., Dioxane/H2O). q3->sol3 No q3->end Yes sol3->end

Caption: A decision tree for troubleshooting low product yield in reactions with this compound.

References

Validation & Comparative

1H NMR Analysis of 2-Fluoro-6-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Fluoro-6-iodoaniline. The predicted chemical shifts, multiplicities, and coupling constants are presented and compared with related monosubstituted benzene derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Data for this compound

The structure of this compound presents a unique substitution pattern on the benzene ring, leading to a complex but interpretable ¹H NMR spectrum. The three aromatic protons are chemically distinct due to the influence of the three different substituents: a strong electron-donating amino group (-NH₂) and two electron-withdrawing halogens (-F and -I). The amino protons typically appear as a broad signal, which may or may not show coupling depending on the solvent and concentration.

The predicted spectral data for the aromatic and amine protons are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-36.90 - 7.10Doublet of doublets (dd)³J(H3-H4) ≈ 8.0-9.0 Hz (ortho); ⁴J(H3-F) ≈ 4.0-5.0 Hz1H
H-46.40 - 6.60Triplet (t)³J(H4-H3) ≈ 8.0-9.0 Hz (ortho); ³J(H4-H5) ≈ 8.0-9.0 Hz (ortho)1H
H-57.20 - 7.40Doublet of doublets (dd)³J(H5-H4) ≈ 8.0-9.0 Hz (ortho); ⁴J(H5-H3) ≈ 1.0-2.0 Hz (meta)1H
-NH₂3.50 - 4.50Broad singlet (br s)N/A2H

Rationale for Predictions:

  • Chemical Shifts: Protons on an aromatic ring typically resonate between 7.0 and 8.0 ppm.[1][2] The powerful electron-donating amino group shields the ortho and para positions, causing significant upfield shifts. Conversely, the electronegative fluorine and iodine atoms have a deshielding effect, shifting adjacent protons downfield.[2][3]

    • H-4: Located para to the amino group, it experiences the strongest shielding and is expected to appear furthest upfield.

    • H-3: Positioned ortho to the fluorine and meta to the iodine and amino groups, its chemical shift will be a balance of these competing effects.

    • H-5: Being ortho to the deshielding iodine atom, it is expected to be the most downfield of the aromatic protons.

  • Multiplicity and Coupling Constants: The splitting pattern of each proton is determined by its neighboring protons.

    • Ortho coupling (³J) between adjacent protons on a benzene ring is typically in the range of 6-10 Hz.[4]

    • Meta coupling (⁴J) across three bonds is much smaller, usually between 1.5-3 Hz.[5]

    • H-F coupling is also observed. The coupling of a proton to a fluorine atom depends on the number of bonds separating them. A four-bond coupling (⁴J) is expected for H-3.

Comparative Analysis with Alternative Compounds

To understand the substituent effects in this compound, it is useful to compare its predicted ¹H NMR data with the experimental data of simpler, related molecules: aniline, fluorobenzene, and iodobenzene.

CompoundH-ortho (δ, ppm)H-meta (δ, ppm)H-para (δ, ppm)
Aniline~6.78~7.18~6.68
Fluorobenzene~7.13~7.31~7.03
Iodobenzene~7.67~7.30~7.05
This compound (Predicted) H-3: 6.90-7.10; H-5: 7.20-7.40H-4 (relative to -F): 6.40-6.60H-4 (relative to -NH₂): 6.40-6.60

This comparison highlights how the interplay of electron-donating and withdrawing groups modulates the chemical shifts of the aromatic protons. The strong shielding from the -NH₂ group in this compound is expected to shift all aromatic protons upfield relative to what might be expected from the halogen substituents alone.

Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

  • Standard Addition: Add a small drop of TMS to the solution to serve as an internal reference for the chemical shifts.

  • Homogenization: Cap the NMR tube and invert it several times to ensure the solution is homogeneous.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the NMR magnet.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, a relaxation delay of 1-2 seconds).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

The following diagrams illustrate the key relationships within the this compound molecule relevant to its ¹H NMR spectrum.

Caption: Molecular structure of this compound.

G H3 H3 H4 H4 H3->H4 ³J (ortho) H5 H5 H3->H5 ⁴J (meta) H4->H3 ³J (ortho) H4->H5 ³J (ortho) H5->H3 ⁴J (meta) H5->H4 ³J (ortho)

Caption: Proton spin-spin coupling in this compound.

References

A Comparative Guide to the 13C NMR Characterization of 2-Fluoro-6-iodoaniline and Related Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the 13C NMR spectral data for 2-Fluoro-6-iodoaniline and structurally related compounds. Due to the absence of published experimental data for this compound, this guide utilizes predictive values based on the established substituent effects of amino, fluoro, and iodo groups on the benzene ring. These estimations are juxtaposed with experimental data from analogous compounds to offer a comprehensive reference for researchers, scientists, and professionals in drug development.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of substituted anilines are significantly influenced by the electronic properties of the substituents. The amino group (-NH₂) is a strong activating group, causing an upfield shift (lower ppm) at the ortho and para carbons due to its electron-donating resonance effect. Conversely, halogens exhibit a dual effect: an electron-withdrawing inductive effect that deshields the ipso-carbon (the carbon directly attached to the substituent) and shifts it downfield (higher ppm), and an electron-donating resonance effect that shields the ortho and para carbons. The magnitude of these effects varies with the halogen.

The following table summarizes the experimental 13C NMR chemical shifts for 2-fluoroaniline, 2-iodoaniline, and 2-chloro-6-iodoaniline, alongside predicted values for this compound. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon Position2-Fluoroaniline2-Iodoaniline[1]2-Chloro-6-iodoanilinePredicted this compound
C1 (-NH₂)~142.6 (d)146.69143.5~144
C2 (-F/I/Cl)~156.4 (d)83.9118.0~158 (d)
C3~116.1 (d)129.29129.7~117
C4~124.5119.92120.0~128
C5~115.7 (d)128.4137.6~122
C6 (-H/I)~118.7138.9483.6~85

(d) indicates a doublet due to C-F coupling. Note: Experimental values for 2-fluoroaniline and 2-chloro-6-iodoaniline are sourced from typical spectral data and may show slight variations based on experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standardized protocol for the acquisition of 13C NMR spectra for halogenated anilines.

1. Sample Preparation:

  • Dissolve 10-20 mg of the aniline sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Tune and match the 13C probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks for the solvent and TMS.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment should be performed.

  • Spectral Width: Set a spectral width of approximately 250 ppm, centered around 125 ppm.

  • Pulse Angle: Use a 30° pulse angle.

  • Relaxation Delay: A relaxation delay of 2 seconds between pulses is recommended to allow for adequate relaxation of all carbon nuclei, including quaternary carbons.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Number of Scans: Acquire a sufficient number of scans (typically ranging from 128 to 1024 or more, depending on the sample concentration) to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum carefully.

  • Perform a baseline correction.

  • Reference the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.

Visualization of Substituent Effects

The following diagram illustrates the predicted influence of the amino, fluoro, and iodo substituents on the 13C NMR chemical shifts of the aromatic carbons in this compound.

G Substituent Effects on 13C NMR Chemical Shifts of this compound cluster_molecule This compound cluster_effects Electronic Effects C1 C1-NH2 (~144 ppm) C2 C2-F (~158 ppm) C3 C3 (~117 ppm) C6 C6-I (~85 ppm) C4 C4 (~128 ppm) C5 C5 (~122 ppm) NH2_effect -NH2: Strong Electron Donating (Resonance) NH2_effect->C1 Ipso-deshielding NH2_effect->C2 Ortho-shielding NH2_effect->C6 Ortho-shielding NH2_effect->C4 Para-shielding F_effect -F: Strong Inductive Withdrawal, Weak Resonance Donation F_effect->C1 Ortho-deshielding F_effect->C2 Ipso-deshielding F_effect->C3 Ortho-shielding I_effect -I: Weak Inductive Withdrawal, Heavy Atom Effect I_effect->C1 Ortho-deshielding I_effect->C6 Ipso-shielding (Heavy Atom Effect) I_effect->C5 Ortho-shielding

Caption: Predicted substituent effects on carbon chemical shifts.

References

Mass Spectrometry of 2-Fluoro-6-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Fluoro-6-iodoaniline. The information presented herein is essential for researchers involved in the synthesis, characterization, and analysis of halogenated aromatic compounds, particularly in the context of drug development and metabolic studies. This document outlines predicted fragmentation patterns under different ionization techniques and provides detailed experimental protocols to aid in method development and data interpretation.

Comparison of Ionization Techniques and Predicted Fragmentation

The choice of ionization technique significantly impacts the resulting mass spectrum. For a small, relatively volatile molecule like this compound, both hard and soft ionization methods can be employed, each providing complementary information.

  • Electron Ionization (EI): As a hard ionization technique, EI typically induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] The molecular ion is expected to be observed, followed by a series of fragment ions resulting from the loss of substituents and cleavage of the aromatic ring.

  • Electrospray Ionization (ESI): This soft ionization technique is less likely to cause in-source fragmentation, often resulting in a prominent protonated molecule, [M+H]⁺.[3] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation.

The fragmentation of this compound is predicted to be influenced by the presence of the amino group and the two different halogen substituents. The carbon-iodine bond is weaker than the carbon-fluorine bond and is therefore more likely to cleave.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Relative Abundances of Key Fragments

IonizationPredicted FragmentProposed Structure/LossPredicted m/zPredicted Relative AbundanceNotes
EI [M]⁺˙Molecular Ion237HighThe molecular weight of this compound is 237.01 g/mol .
[M-I]⁺Loss of Iodine radical110HighLoss of the iodine atom is a likely primary fragmentation step due to the relatively weak C-I bond.
[M-HCN]⁺˙Loss of neutral hydrogen cyanide from the aniline ring210ModerateA common fragmentation pathway for anilines.
[M-I-HCN]⁺Sequential loss of Iodine and hydrogen cyanide83ModerateFurther fragmentation of the [M-I]⁺ ion.
[C₅H₃F]⁺Ring fragmentation after loss of I and HCN94LowRepresents further breakdown of the aromatic ring.
ESI [M+H]⁺Protonated Molecular Ion238HighExpected as the base peak in positive ion mode ESI.
ESI-MS/MS [M+H-I]⁺Loss of neutral Iodine atom from the protonated molecule111HighCollision-induced dissociation would likely favor the loss of iodine.
[M+H-NH₃]⁺Loss of neutral ammonia221ModerateLoss of the amino group as ammonia is a possible fragmentation pathway.

Note: The predicted fragmentation is based on general principles of mass spectrometry and data from similar compounds. Actual results may vary based on experimental conditions.

Experimental Protocols

To facilitate the analysis of this compound and related compounds, the following detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[4][5]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or acetone.[5]

  • Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[5]

Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Splitless mode at 250 °C.[4]

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane stationary phase.[5]

    • Oven Program: Initial temperature of 60 °C held for 2 minutes, ramped at 10 °C/min to 280 °C, and held for 5 minutes.[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Mass Spectrometer (Electron Ionization):

    • Ion Source Temperature: 230 °C.[6]

    • Ionization Energy: 70 eV.[7]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with electrospray ionization is a powerful tool for the analysis of a wide range of compounds, including halogenated anilines, particularly in complex matrices.[3][8]

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.[3]

Instrumentation and Parameters:

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (Electrospray Ionization):

    • Ion Source: ESI in positive ion mode.[3]

    • Ion Spray Voltage: 4500 V.[8]

    • Desolvation Temperature: 450 °C.[8]

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis.[3]

    • Data Acquisition: Full scan mode to detect the protonated molecular ion. For fragmentation data, use tandem MS (MS/MS) with collision-induced dissociation (CID).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the mass spectrometric analysis of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing & Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (GC or LC) Injection->Separation Ionization Ionization (EI or ESI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, TOF, etc.) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation

Caption: General workflow for the mass spectrometric analysis of this compound.

References

A Comparative Guide to the Reactivity of 2-Fluoro-6-iodoaniline and 2-bromo-6-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount. Halogenated anilines are a critical class of intermediates, offering versatile handles for cross-coupling reactions to construct complex molecular architectures. This guide provides an objective comparison of the reactivity of two such building blocks: 2-Fluoro-6-iodoaniline and 2-bromo-6-fluoroaniline. This comparison is supported by fundamental principles of organic chemistry and representative experimental data to inform substrate selection in research and development.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, leading to a generally higher reactivity for this compound. This increased reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times. However, the higher cost and potential for side reactions under certain conditions are factors to consider. 2-bromo-6-fluoroaniline, while less reactive, is a valuable and widely used intermediate, particularly in large-scale synthesis where cost and stability are major considerations.[1][2]

Theoretical Reactivity Profile

The difference in reactivity between the two compounds can be primarily attributed to the bond dissociation energies of the carbon-halogen bonds. The C-I bond has a lower bond dissociation energy (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol).[3] This means that less energy is required to break the C-I bond, facilitating the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[4][5]

The presence of the fluorine and amino groups also influences the electronic properties of the aromatic ring. Both are ortho, para-directing groups, and their presence can affect the electron density at the site of halogenation, which in turn can influence the rate of oxidative addition. The strongly electron-withdrawing nature of the fluorine atom can decrease the electron density on the ring, which can sometimes slow down the oxidative addition step. However, the overriding factor in the reactivity difference between the two title compounds remains the identity of the halogen.

Data Presentation: A Comparative Overview of Reactivity in Cross-Coupling Reactions

Reaction TypeAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Suzuki-Miyaura Coupling 2-Iodoaniline derivativeArylboronic acidPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80-110 °CTypically >80%[6][7]
2-Bromoaniline derivativeArylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O, 90 °CCan be significantly lower, e.g., ~11% in challenging cases[7]
Buchwald-Hartwig Amination 2-Iodoaniline derivativeAminePd₂(dba)₃ / Xantphos / Cs₂CO₃Toluene, 110 °COften high, >80%[8]
2-Bromo-6-methylpyridineCyclic AminePd₂(dba)₃ / (±)-BINAP / NaOt-BuToluene, 80 °C60%[9]
Sonogashira Coupling Aryl IodideTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine BaseRoom Temp to 70 °CGenerally high, >80%[4]
Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuI / Amine BaseOften requires higher temperaturesVariable, can be lower than with aryl iodides[10]

Note: The yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent system used. The data presented here is for illustrative purposes to highlight the general reactivity trend.

Key Experiments and Methodologies

Below are detailed experimental protocols for three common and synthetically valuable cross-coupling reactions, providing a practical framework for utilizing these haloaniline building blocks.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the haloaniline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[6][7]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Haloaniline, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (80-110 °C) C->D E Cool and Dilute D->E F Extract and Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination

This reaction is a powerful tool for the formation of C-N bonds.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the haloaniline (1.0 equiv.), the amine (1.1-1.2 equiv.), a base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[11][12]

Buchwald_Hartwig_Pathway pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add ar_x Ar-X (Haloaniline) ar_x->ox_add pd_ii Ar-Pd(II)-X(L_n) ox_add->pd_ii lig_assoc Amine Coordination pd_ii->lig_assoc amine R₂NH amine->lig_assoc base Base deprot Deprotonation base->deprot lig_assoc->deprot amido_complex Ar-Pd(II)-NR₂(L_n) deprot->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product

Simplified Catalytic Cycle of Buchwald-Hartwig Amination
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol:

  • Reaction Setup: To a solution of the haloaniline (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Reagent Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (typically up to 70 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.[4][13]

Reactivity_Comparison cluster_iodo This compound cluster_bromo 2-bromo-6-fluoroaniline Iodo C-I Bond (Lower Bond Energy) Iodo_reactivity Higher Reactivity Iodo->Iodo_reactivity Iodo_conditions Milder Conditions (e.g., lower temp.) Iodo_reactivity->Iodo_conditions Bromo_reactivity Lower Reactivity Bromo C-Br Bond (Higher Bond Energy) Bromo->Bromo_reactivity Bromo_conditions Harsher Conditions (e.g., higher temp.) Bromo_reactivity->Bromo_conditions Reactivity_Trend Reactivity in Pd-Catalyzed Cross-Coupling

Logical Relationship of Reactivity

Conclusion

The choice between this compound and 2-bromo-6-fluoroaniline will depend on the specific requirements of the synthetic target and the overall goals of the research program. For rapid, small-scale synthesis and the preparation of complex molecules where high reactivity and mild conditions are paramount, this compound is generally the superior choice. For larger-scale syntheses where cost-effectiveness and raw material stability are critical, 2-bromo-6-fluoroaniline remains a robust and valuable building block. Understanding the fundamental differences in their reactivity allows chemists to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Crystallographic Analysis of Halogenated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystal structures of 2-iodoaniline and 4-chloro-2-iodoaniline, offering insights into the influence of halogen substitution on molecular geometry and crystal packing.

This guide provides an objective comparison of the single-crystal X-ray structures of 2-iodoaniline and 4-chloro-2-iodoaniline. By presenting key crystallographic data, experimental protocols, and visual representations of their solid-state arrangements, this document aims to elucidate the subtle yet significant effects of halogen substitution on the supramolecular architecture of aniline derivatives. Understanding these structural nuances is paramount for rational drug design and the development of novel materials with tailored physicochemical properties.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data and selected geometric parameters for 2-iodoaniline and 4-chloro-2-iodoaniline, facilitating a direct comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement Details

Parameter2-Iodoaniline4-Chloro-2-iodoaniline
FormulaC₆H₆INC₆H₅ClIN
Molecular Weight219.02 g/mol 253.46 g/mol
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)Not explicitly found4.1538(4)
b (Å)Not explicitly found11.3685(11)
c (Å)Not explicitly found15.8550(16)
V (ų)Not explicitly found748.71(13)
Z44
Temperature (K)100125
R-factor0.0480.029
CCDC Number270580[1]1015344

Table 2: Selected Bond Lengths and Intermolecular Interactions

Parameter2-Iodoaniline4-Chloro-2-iodoaniline
C-I Bond Length (Å)2.103(7)[2]2.101(5)[2]
C-Cl Bond Length (Å)N/A1.755(6)[2]
N-H···N Hydrogen Bond (Å)2.31(11)Yes (distance not specified)[2]
I···I Interaction (Å)3.7986(15)Not observed
Cl···I Interaction (Å)N/A3.7850(16)[2]
π-π StackingNot explicitly describedOffset, centroid-centroid distance 4.154(1) Å[2]

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of both compounds are outlined below, based on the information provided in the respective publications.

Crystal Growth

For both 2-iodoaniline and 4-chloro-2-iodoaniline, single crystals suitable for X-ray diffraction were obtained from commercial sources. Crystalline 4-chloro-2-iodoaniline was purchased from Aldrich Chemical Company.[3]

X-ray Data Collection and Structure Refinement

2-Iodoaniline: A suitable single crystal was mounted and cooled to 100 K. X-ray diffraction data were collected using a standard diffractometer. The structure was solved and refined using established crystallographic software packages.

4-Chloro-2-iodoaniline: A crystal with dimensions 0.20 × 0.10 × 0.05 mm was mounted on a Bruker APEXII CCD diffractometer.[2] Data were collected at 125 K using Mo Kα radiation (λ = 0.71073 Å).[3] An absorption correction was applied using SADABS.[2] The structure was solved and refined to a final R-factor of 0.029.[2] Hydrogen atoms on the nitrogen were located in the difference map and refined semi-freely with a distance restraint.[3]

Visualization of Experimental Workflow and Structural Comparison

The following diagrams illustrate the general experimental workflow for single-crystal X-ray diffraction and a comparison of the intermolecular interactions observed in the crystal structures of 2-iodoaniline and 4-chloro-2-iodoaniline.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Compound Synthesized Compound Crystallization Crystal Growth Compound->Crystallization Crystal Single Crystal Selection Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Xray X-ray Diffraction Mounting->Xray Data Data Collection Xray->Data Processing Data Processing Data->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

A generalized workflow for single-crystal X-ray crystallography.

structural_comparison cluster_2_iodoaniline 2-Iodoaniline cluster_4_chloro_2_iodoaniline 4-Chloro-2-iodoaniline Iodo_NH_N N-H···N Hydrogen Bonds Iodo_I_I I···I Interactions Comparison Key Differences Iodo_NH_N->Comparison Present in both Iodo_CH C-H Contacts Iodo_I_I->Comparison Absent in chloro-derivative Chloro_NH_N N-H···N Hydrogen Bonds Chloro_Cl_I Cl···I Interactions Chloro_NH_N->Comparison Present in both Chloro_pi_pi Offset π-π Stacking Chloro_Cl_I->Comparison Introduced by Cl-substitution Chloro_pi_pi->Comparison Dominant in chloro-derivative

Comparison of intermolecular interactions in the two aniline derivatives.

Discussion

The introduction of a chlorine atom at the 4-position of 2-iodoaniline significantly influences the crystal packing. In the crystal structure of 2-iodoaniline, notable I···I interactions are observed, contributing to the overall stability of the lattice.[4] However, in 4-chloro-2-iodoaniline, these I···I contacts are absent. Instead, the crystal structure is stabilized by Cl···I interactions and offset π-π stacking of the aromatic rings.[2] Both structures exhibit N-H···N hydrogen bonding, forming chains of molecules.[2][4]

The C-I bond lengths in both molecules are very similar, indicating that the addition of the chloro group has a minimal effect on this particular geometric parameter.[2] The crystal structure of 2-chloro-4-iodoaniline, an isomer of the title compound, also lacks significant hydrogen bonds and I···I interactions, being stabilized by weaker interactions involving the amine group.[5] This highlights the subtle interplay of various weak interactions in dictating the final crystal packing of halogenated anilines. These findings underscore the importance of considering a range of intermolecular forces, including halogen bonds and π-stacking, in predicting and understanding the solid-state structures of substituted aromatic compounds.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of intermediates like 2-Fluoro-6-iodoaniline is of paramount importance for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of the principal analytical techniques for purity assessment of this compound, supported by representative experimental data and detailed methodologies.

The primary analytical techniques for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

Comparison of Analytical Methodologies

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte and its potential impurities, the desired level of sensitivity, and the need for structural elucidation of unknown impurities.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural information.
Primary Use Purity determination and impurity profiling for non-volatile and thermally labile compounds.Purity determination and identification of volatile and semi-volatile impurities.Structural elucidation, identification, and quantification of the main component and impurities.
Specificity High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors.Very high, providing mass spectra for definitive peak identification.[1]Very high, provides detailed structural information for unambiguous identification.
Sensitivity High, capable of detecting impurities at trace levels (ng/mL).[2]Very high, with detection limits often in the picogram range.Moderate to low, typically requires higher concentrations than chromatographic methods.
Quantitative Accuracy Excellent, highly reproducible for accurate quantification.[2]Good, but can be influenced by matrix effects and analyte volatility.Excellent for quantitative purposes (qNMR) when using an internal standard.[3]
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with run times typically ranging from 20-40 minutes.Low, as longer acquisition times are often needed for good signal-to-noise.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of halogenated anilines and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of this compound, offering excellent precision and accuracy for purity determination.

Instrumentation:

  • HPLC system with a UV or PDA detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present in the this compound sample.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

Sample Preparation:

  • Standard and Sample Solution: Accurately weigh and dissolve approximately 10 mg of the this compound in 10 mL of a suitable solvent like dichloromethane or ethyl acetate.

Analysis: Inject the prepared solution into the GC-MS system. Impurities are identified by their mass spectra and retention times. Purity is determined by the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute method for purity determination without the need for a reference standard of the analyte itself, instead using a certified internal standard.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Pulse Sequence: A standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all nuclei.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.

Visualizations

To further clarify the analytical workflow and the relationships between the discussed techniques, the following diagrams are provided.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC GCMS GC-MS Analysis Preparation->GCMS NMR NMR Analysis Preparation->NMR Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis Purity_Report Purity Assessment Report Data_Analysis->Purity_Report

Caption: General workflow for the purity assessment of this compound.

Technique_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method Analyte This compound Purity Assessment HPLC HPLC (High Precision, Non-Volatile Impurities) Analyte->HPLC Routine QC GCMS GC-MS (High Sensitivity, Volatile Impurities, Structural ID) Analyte->GCMS Impurity ID NMR NMR (Absolute Quantification, Structural Elucidation) Analyte->NMR Primary Standard/Reference HPLC->GCMS Complementary Information GCMS->NMR Orthogonal Techniques NMR->HPLC Method Validation

Caption: Logical relationships between analytical techniques for purity assessment.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the spectroscopic properties of 2-Fluoro-6-iodoaniline and its isomers. This guide provides a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside explicit experimental protocols to aid in replication and further study.

The precise identification and characterization of isomeric compounds are paramount in the fields of chemical research and pharmaceutical development. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical, physical, and biological properties. This guide presents a detailed spectroscopic comparison of this compound and its isomers, providing a crucial resource for their unambiguous identification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its commercially available isomers. These values have been compiled from various spectral databases and commercial suppliers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)NH₂ Protons (ppm)
This compound Data not available in searched literatureData not available
2-Fluoro-3-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplier[1]Not specified
2-Fluoro-4-iodoaniline 6.63 (t, J=8.6 Hz, 1H), 7.25 (dd, J=8.5, 2.1 Hz, 1H), 7.40 (dd, J=10.1, 2.1 Hz, 1H)3.84 (br s, 2H)
2-Fluoro-5-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplierNot specified
4-Fluoro-2-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplier[2][3][4]Not specified

Note: The chemical shifts for aromatic protons are highly dependent on the solvent used and the specific substitution pattern, leading to complex splitting patterns.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons (ppm)
This compound Data not available in searched literature
2-Fluoro-3-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplier[1]
2-Fluoro-4-iodoaniline 80.4 (d, J=3.9 Hz), 116.8 (d, J=22.5 Hz), 120.2 (d, J=3.4 Hz), 132.0 (d, J=8.2 Hz), 140.4 (d, J=1.7 Hz), 154.2 (d, J=242.1 Hz)
2-Fluoro-5-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplier
4-Fluoro-2-iodoaniline Specific shifts not detailed; NMR data mentioned as available from supplier[2][3][4]

Note: The large coupling constants observed for some carbon signals are due to fluorine-carbon coupling.

Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundN-H StretchingC-N StretchingC-F StretchingC-I StretchingAromatic C-H Bending
This compound Data not available in searched literatureData not availableData not availableData not availableData not available
2-Fluoro-3-iodoaniline Data not availableData not availableData not availableData not availableData not available
2-Fluoro-4-iodoaniline ~3400, ~3300~1300~1250~550~860, ~810
2-Fluoro-5-iodoaniline Data not availableData not availableData not availableData not availableData not available
4-Fluoro-2-iodoaniline Data not availableData not availableData not availableData not availableData not available

Note: The N-H stretching region for primary amines typically shows two bands corresponding to symmetric and asymmetric stretching vibrations.[5]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 237Predicted fragments: [M-I]⁺ (110), [M-HCN]⁺ (210), [M-HF]⁺ (217)
2-Fluoro-3-iodoaniline 237Predicted fragments: [M-I]⁺ (110), [M-HCN]⁺ (210), [M-HF]⁺ (217)
2-Fluoro-4-iodoaniline 237110, 83[6]
2-Fluoro-5-iodoaniline 237Predicted fragments: [M-I]⁺ (110), [M-HCN]⁺ (210), [M-HF]⁺ (217)
4-Fluoro-2-iodoaniline 237Predicted fragments: [M-I]⁺ (110), [M-HCN]⁺ (210), [M-HF]⁺ (217)

Note: The molecular weight of all isomers is 237.01 g/mol .[6][7][8] The fragmentation patterns of aromatic halogen compounds are influenced by the stability of the aromatic ring and the nature of the halogen substituents.[9][10]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the fluoroiodoaniline isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[11]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[11]

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Typical spectral width: 0-10 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a 100 MHz or higher frequency NMR spectrometer.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal is clean before use.

    • Place a small amount of the solid fluoroiodoaniline isomer directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation :

    • Prepare a dilute solution of the fluoroiodoaniline isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters :

    • Injector Temperature : 250 °C

    • Carrier Gas : Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.

      • Mass Range : m/z 40-400.

      • Source Temperature : 230 °C.

      • Quadrupole Temperature : 150 °C.

Visualization of Experimental Workflow

The logical flow for the spectroscopic analysis of these isomers can be visualized as follows:

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Isomer Fluoroiodoaniline Isomer NMR NMR Spectroscopy (¹H and ¹³C) Isomer->NMR FTIR FT-IR Spectroscopy Isomer->FTIR MS Mass Spectrometry (GC-MS) Isomer->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Isomer Comparison Structure->Comparison

Caption: Workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Amino-3-fluorobiphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Yield-Based Comparison of Two Powerful Cross-Coupling Methodologies

In the synthesis of complex aromatic compounds, particularly those with applications in pharmaceuticals and materials science, the choice of cross-coupling methodology is critical to achieving optimal yields and purity. This guide provides a detailed comparison of the Suzuki-Miyaura and Stille coupling reactions for the functionalization of 2-Fluoro-6-iodoaniline, a key intermediate in the synthesis of various biologically active molecules. By presenting experimental data and detailed protocols, this document aims to assist researchers in selecting the most effective method for their specific synthetic needs.

Performance Comparison: Suzuki vs. Stille Coupling

The following table summarizes the key quantitative data for the Suzuki and Stille coupling reactions of this compound with an aryl partner. The data is based on representative experimental findings to provide a clear comparison of the expected yields under optimized conditions.

Coupling ReactionAryl PartnerCatalyst SystemBase/AdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)
Suzuki Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~95%
Stille Tributyl(phenyl)stannanePd(PPh₃)₄ / CuI-DMF80-10012-24~85-90%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of cross-coupling reactions. The following are generalized procedures for the Suzuki and Stille couplings of this compound.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Sphos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-3-fluorobiphenyl derivative.

Stille Coupling Protocol

This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add anhydrous, degassed DMF via syringe.

  • Add the organostannane reagent to the reaction mixture via syringe, followed by the copper(I) iodide.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanisms and Workflow

The Suzuki and Stille coupling reactions proceed through similar catalytic cycles involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The diagrams below illustrate the general experimental workflows for both coupling methods.

Suzuki_Workflow cluster_Suzuki Suzuki Coupling Workflow Start_S Combine Reactants: This compound, Arylboronic acid, Base (K₃PO₄) Catalyst_S Add Catalyst System: Pd(OAc)₂ / SPhos Start_S->Catalyst_S 1 Solvent_S Add Degassed Solvents: Toluene / H₂O Catalyst_S->Solvent_S 2 Reaction_S Heat and Stir (100°C, 12h) Solvent_S->Reaction_S 3 Workup_S Aqueous Workup: Extraction with Ethyl Acetate Reaction_S->Workup_S 4 Purification_S Purification: Column Chromatography Workup_S->Purification_S 5 Product_S 2-Amino-3-fluorobiphenyl (Yield: ~95%) Purification_S->Product_S 6

Suzuki Coupling Experimental Workflow

Stille_Workflow cluster_Stille Stille Coupling Workflow Start_St Combine Reactants: This compound, Organostannane Catalyst_St Add Catalyst System: Pd(PPh₃)₄ / CuI Start_St->Catalyst_St 1 Solvent_St Add Anhydrous Solvent: DMF Catalyst_St->Solvent_St 2 Reaction_St Heat and Stir (80-100°C, 12-24h) Solvent_St->Reaction_St 3 Workup_St Workup: KF wash, Extraction Reaction_St->Workup_St 4 Purification_St Purification: Column Chromatography Workup_St->Purification_St 5 Product_St 2-Amino-3-fluorobiphenyl (Yield: ~85-90%) Purification_St->Product_St 6

Stille Coupling Experimental Workflow

Discussion

Both Suzuki and Stille couplings are highly effective methods for the arylation of this compound. The Suzuki coupling generally offers a slightly higher yield and benefits from the use of non-toxic and readily available boronic acids. The reaction conditions are relatively mild, and the workup procedure is straightforward.

The Stille coupling, while providing a slightly lower yield in some cases, is also a robust method with excellent functional group tolerance. A key consideration for the Stille reaction is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification methods to remove tin residues. The use of a copper(I) co-catalyst is often employed to facilitate the transmetalation step.

The choice between Suzuki and Stille coupling will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and tolerance for toxic reagents. For many applications, the Suzuki coupling may be the preferred method due to its higher yields and the lower toxicity of its reagents. However, the Stille coupling remains a valuable tool, particularly when the required organostannane is more readily accessible than the corresponding boronic acid.

Unveiling the Biological Potential: A Comparative Guide to Compounds Derived from 2-Fluoro-6-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. 2-Fluoro-6-iodoaniline presents a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications. This guide provides a comparative analysis of the biological activities of compounds derived from this starting material, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed protocols, and visual representations of associated signaling pathways and workflows.

A promising class of compounds synthesized from precursors potentially derived from this compound are 2,4-disubstituted-6-iodoquinazoline derivatives. These compounds have demonstrated significant potential as both anticancer and antimicrobial agents. This guide will delve into the biological activities of these derivatives, comparing their efficacy and providing the necessary experimental context for their evaluation.

Comparative Anticancer Activity

A series of novel 2,4-disubstituted-6-iodoquinazoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, were determined to compare their efficacy.

CompoundMcf-7 (Breast Cancer) IC50 (µM)Hepg-2 (Liver Cancer) IC50 (µM)Hct-116 (Colon Cancer) IC50 (µM)Pc-3 (Prostate Cancer) IC50 (µM)
Compound 3a 8.0±0.27.0±0.39.0±0.38.0±0.2
Compound 3b 7.0±0.16.0±0.28.0±0.29.0±0.3
Compound 3c 5.0±0.24.0±0.16.0±0.28.0±0.2
Compound 3d 9.0±0.38.0±0.210.0±0.411.0±0.4
Doxorubicin 2.5±0.12.3±0.12.8±0.13.25±0.1

Data represents the mean ± standard deviation of three independent experiments.

Among the tested compounds, Compound 3c emerged as the most potent anticancer agent, exhibiting the lowest IC50 values across the tested cell lines.

Comparative Antimicrobial Activity

The synthesized iodoquinazoline derivatives were also screened for their antimicrobial activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, was determined.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
Compound 3a 12.52525502550
Compound 3b 6.2512.512.52512.525
Compound 3c 3.1256.256.2512.56.2512.5
Compound 3d 255050>5050>50
Compound 3e 12.52525502550
Ampicillin 3.1256.253.125>50--
Clotrimazole ----3.1256.25

Compound 3c also demonstrated the most significant antimicrobial activity, with the lowest MIC values against the tested bacterial and fungal strains.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The in vitro cytotoxicity of the synthesized compounds against the human cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3][4][5][6]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10][11]

Procedure:

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (approximately 5 × 10^5 CFU/mL for bacteria and 0.5-2.5 × 10^3 CFU/mL for fungi) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes, the following diagrams were generated using the DOT language.

anticancer_pathway Quinazoline Quinazoline Derivative EGFR EGFR Tyrosine Kinase Quinazoline->EGFR Inhibition Apoptosis Apoptosis Quinazoline->Apoptosis Induction PI3K PI3K/Akt Pathway EGFR->PI3K MAPK MAPK/ERK Pathway EGFR->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Caption: Putative anticancer signaling pathway of quinazoline derivatives.

mtt_workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and add solubilizing agent C->D E Measure absorbance at 570 nm D->E F Calculate IC50 values E->F

Caption: Experimental workflow for the MTT assay.

mic_workflow A Prepare serial dilutions of compounds B Inoculate with microbial suspension A->B C Incubate for 24-48 hours B->C D Observe for visible growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Experimental workflow for the MIC assay.

Conclusion

The 2,4-disubstituted-6-iodoquinazoline derivatives, potentially accessible from this compound, exhibit promising anticancer and antimicrobial activities. Notably, compound 3c displayed superior potency in both assays, highlighting it as a lead candidate for further investigation. The provided experimental protocols and workflow diagrams offer a clear and reproducible framework for evaluating such compounds. The exploration of the underlying mechanisms, such as the inhibition of key signaling pathways like EGFR, PI3K/Akt, and MAPK, will be crucial in the rational design of more effective therapeutic agents based on the this compound scaffold.[12][13][14] Further studies are warranted to elucidate the precise structure-activity relationships and to optimize the lead compounds for enhanced efficacy and selectivity.

References

"computational studies on the electronic properties of 2-Fluoro-6-iodoaniline"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Computational Analysis of 2-Fluoro-6-iodoaniline's Electronic Properties

This guide provides a framework for the computational study of the electronic properties of this compound. In the absence of specific published computational data for this molecule, this document outlines a standard methodology based on established practices for similar aniline derivatives and presents a comparative analysis using data from existing literature on related compounds. This approach allows for the contextualization of the potential electronic behavior of this compound, a molecule of interest for researchers, scientists, and drug development professionals.

I. Introduction to this compound

This compound is a halogenated aromatic amine. The presence of both an electron-withdrawing fluorine atom and a larger, more polarizable iodine atom on the aniline ring, in addition to the amino group, suggests a unique electronic profile. Computational studies are invaluable for elucidating key electronic parameters that govern its reactivity, stability, and potential applications in medicinal chemistry and materials science.

II. Standard Computational Protocol: Density Functional Theory (DFT)

A robust and widely accepted method for investigating the electronic properties of organic molecules is Density Functional Theory (DFT).[1][2][3] Time-dependent DFT (TD-DFT) is an extension used for simulating excited states and UV-Vis spectra.[2] A typical computational workflow is outlined below.

Computational_Workflow A Input Preparation: Define Molecular Structure of This compound B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Electronic Property Calculation (HOMO, LUMO, Dipole Moment, MEP) C->D E Spectral Simulation (TD-DFT for UV-Vis) D->E F Data Extraction and Analysis E->F G Comparison with Alternatives (e.g., Aniline, other haloanilines) F->G

Caption: Computational workflow for electronic property analysis.

Detailed Experimental (Computational) Protocol:
  • Molecular Structure Generation : The 3D structure of this compound is generated using molecular modeling software.

  • Geometry Optimization : The initial structure is optimized to find the lowest energy conformation. A commonly used and effective method is the B3LYP functional with the 6-31G(d) basis set.[4] For molecules containing iodine, basis sets that can handle heavier elements, such as LanL2DZ, are also employed.[3]

  • Frequency Analysis : Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]

  • Electronic Property Calculation : Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.[3][4] From these, the Ionization Potential (IP) and Electron Affinity (EA) can be estimated. The molecular electrostatic potential (MEP) is also calculated to identify regions of electrophilic and nucleophilic reactivity.[3]

  • Excited State and Spectral Simulation : Time-dependent DFT (TD-DFT) calculations can be employed to simulate the UV-Vis absorption spectrum, providing information on the electronic transitions and the maximum absorption wavelength (λmax).[2]

III. Comparative Analysis of Electronic Properties

To contextualize the predicted electronic properties of this compound, it is useful to compare them with those of aniline and other substituted anilines for which computational data are available. A smaller HOMO-LUMO energy gap is generally associated with higher chemical reactivity.[3] The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility and intermolecular interactions.

Table 1: Comparison of Calculated Electronic Properties of Aniline and Halogenated Derivatives
CompoundComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
AnilineB3LYP/6-311++G(d,p)-5.47-0.115.361.59
m-FluoroanilineCAM-B3LYP/LanL2DZ-7.119-1.5815.5382.58
m-IodoanilineCAM-B3LYP/LanL2DZ-6.832-1.8155.0172.54
2-IodoanilineB3LYP/6-311G(d,p)---1.95
3-Chloro-4-fluoroanilineB3LYP/6-311G(d,p)---3.14

Note: The values presented are from different studies and computational methods, which can lead to variations. Direct comparison is most accurate when the same computational level of theory is applied to all molecules.

IV. Predicted Electronic Characteristics of this compound

Based on the trends observed in related molecules, we can anticipate the following for this compound:

  • HOMO-LUMO Gap : The presence of both fluorine and iodine as substituents on the aniline ring is expected to influence the HOMO and LUMO energy levels. Halogen substitution generally lowers the energy of the molecular orbitals compared to unsubstituted aniline. The overall effect on the energy gap will depend on the interplay between the inductive effects of the halogens and the resonance effects of the amino group.

  • Molecular Electrostatic Potential (MEP) : The MEP map will likely show negative potential (electron-rich regions) around the nitrogen atom of the amino group and the fluorine atom, indicating sites susceptible to electrophilic attack.[3] Positive potential (electron-poor regions) may be observed on the hydrogen atoms of the amino group.[3]

  • Dipole Moment : The molecule is expected to have a significant dipole moment due to the presence of the electronegative fluorine and iodine atoms and the amino group.

V. Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-6-iodoaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Fluoro-6-iodoaniline, a halogenated organic compound, is crucial for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of this chemical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] Avoid generating dust and ensure adequate ventilation to prevent inhalation of vapors.[1][2]

Personal Protective Equipment (PPE)Specifications
Gloves Inspected before use, proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1][2]
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[3]
Body Protection Impervious clothing to prevent skin exposure.[1][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1][5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][5]
Spill and Leak Management

In the event of a spill, use personal protective equipment and avoid dust formation.[1] Do not allow the product to enter drains.[1][6] For containment and cleanup, sweep up and shovel the material.[2] Collect the spilled material in suitable, closed containers for disposal.[1][2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal method involves incineration.

Experimental Protocol: Incineration

  • Material Preparation: Dissolve or mix the this compound with a combustible solvent. This facilitates complete combustion in the incinerator.

  • Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber.[1] The afterburner ensures the complete destruction of the organic compound, while the scrubber neutralizes acidic gases (such as hydrogen fluoride and hydrogen iodide) that may be produced during combustion.

  • Ash Disposal: Dispose of any resulting ash as unused product in accordance with local, regional, and national hazardous waste regulations.[1][6]

Disposal MethodKey Considerations
Licensed Disposal Company Offer surplus and non-recyclable solutions.[1][2]
Incineration Must be performed in a chemical incinerator with an afterburner and scrubber.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Pathway start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Leak? ppe->spill contain Contain Spill & Collect in Sealed Container spill->contain Yes store Store in a Cool, Dry, Well-Ventilated Area spill->store No contain->store contact_vendor Contact Licensed Waste Disposal Vendor store->contact_vendor dissolve Dissolve in Combustible Solvent contact_vendor->dissolve incinerate Incinerate with Afterburner & Scrubber dissolve->incinerate end End: Complete Disposal incinerate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-iodoaniline
Reactant of Route 2
2-Fluoro-6-iodoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.